molecular formula C6H10FN5 B14027911 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14027911
M. Wt: 171.18 g/mol
InChI Key: SVAOAKRYONTHRX-UHFFFAOYSA-N
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Description

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C6H10FN5 and its molecular weight is 171.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN5/c1-6(2,7)3-10-4(8)12-5(9)11-3/h1-2H3,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAOAKRYONTHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine (KDD-035)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine, a molecule of significant interest in contemporary medicinal chemistry. Herein, we delve into its chemical identity, structural features, and physicochemical properties. While detailed experimental protocols for its synthesis and specific biological applications are not extensively available in the public domain, this guide synthesizes the existing information on related compounds and methodologies to provide a foundational understanding for researchers. The potential therapeutic applications, particularly in the context of neurodegenerative diseases, are explored based on analogous structures and emerging research trends.

Introduction: The Significance of Triazine Scaffolds in Drug Discovery

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, and antimalarial properties.[1] The diamino-s-triazine moiety, in particular, has been a cornerstone in the development of various therapeutic agents. The structural rigidity of the triazine ring, combined with the ability to introduce diverse substituents at the C6 position, allows for fine-tuning of steric and electronic properties to achieve desired biological targets and pharmacokinetic profiles. The subject of this guide, this compound, represents a modern iteration of this scaffold, incorporating a fluorinated alkyl group, a common strategy to enhance metabolic stability and binding affinity.

Chemical Identity and Structure

The precise chemical structure of this compound is fundamental to understanding its properties and potential interactions.

Nomenclature and Identification
  • Systematic Name: this compound

  • Common Synonym: KDD-035

  • CAS Number: 1883548-77-3

Molecular Structure

The molecule consists of a central 1,3,5-triazine ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This core is substituted with two amino groups (-NH2) at positions 2 and 4, and a 2-fluoropropan-2-yl group at position 6.

Caption: 2D representation of this compound.

Key Structural Features
  • Triazine Core: Provides a rigid, planar scaffold and is an effective hydrogen bond acceptor.

  • Diamino Substitution: The two amino groups are key hydrogen bond donors and are crucial for interactions with biological targets.

  • 2-Fluoropropan-2-yl Group: This bulky, fluorinated substituent significantly influences the molecule's lipophilicity, metabolic stability, and steric profile, which can in turn affect its binding selectivity and pharmacokinetic properties. The fluorine atom can also engage in specific non-covalent interactions.

Physicochemical Properties

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₆H₁₀FN₅-
Molecular Weight 171.18 g/mol -
Appearance Likely a white to off-white powder or crystalline solid.Based on similar triazine derivatives.
Solubility Expected to have moderate solubility in organic solvents like DMSO and methanol, and low solubility in water.General characteristic of similar heterocyclic compounds.
pKa (basic) Estimated around 3-5 for the triazine nitrogens.Based on the pKa of related 2,4-diamino-1,3,5-triazines.[2]
LogP Predicted to be in the range of 1-2.The fluorinated alkyl group increases lipophilicity compared to an unsubstituted analog.

Synthesis Strategies: A Conceptual Approach

While a specific, published synthesis protocol for this compound has not been identified, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines. A common and effective method involves a three-component condensation reaction, often facilitated by microwave irradiation.[1][3]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the triazine ring, leading back to three key starting materials:

  • Cyanoguanidine: Provides the N-C-N backbone and the two amino groups.

  • An Aldehyde or Ketone: Serves as the precursor for the C6 substituent. In this case, a precursor to the 2-fluoropropan-2-yl group would be required.

  • An Amine (in some variations): Though for the target compound, the amino groups are derived from cyanoguanidine.

Conceptual Step-by-Step Synthesis Protocol

This protocol is a generalized representation and would require optimization for the specific synthesis of KDD-035.

  • Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine and a suitable precursor for the 2-fluoropropan-2-yl group (e.g., 2-fluoro-2-methylpropanal or a related ketone) in a suitable solvent such as a high-boiling point alcohol or a polar aprotic solvent.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the initial condensation reaction.[3]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. This technique is known to significantly accelerate the reaction and improve yields for the synthesis of 1,3,5-triazines.[3]

  • Aromatization: The initial cyclization may form a dihydrotriazine intermediate. A subsequent treatment with a mild base can promote rearrangement and dehydrogenative aromatization to yield the final 1,3,5-triazine ring system.[3]

  • Work-up and Purification: After the reaction is complete, the mixture would be cooled, and the product isolated through standard procedures such as filtration or extraction. Purification would likely be achieved through recrystallization or column chromatography to yield the pure this compound.

Caption: Conceptual workflow for the synthesis of KDD-035.

Potential Applications and Biological Activity

The "KDD" designation in its synonym, KDD-035, suggests a potential link to "Knowledge Discovery and Data Mining" approaches in drug discovery, which are increasingly used to identify novel therapeutic candidates, including for complex conditions like Alzheimer's disease.[4][5][6] While direct biological data for KDD-035 is scarce in the public domain, its structural similarity to other biologically active triazines allows for informed speculation on its potential applications.

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The application of data-driven, "Knowledge Discovery" methodologies has been instrumental in identifying novel therapeutic avenues for Alzheimer's disease.[4][5][6][7] It is plausible that KDD-035 was identified through such a process as a potential modulator of a target relevant to Alzheimer's pathology. The 1,3,5-triazine scaffold has been explored for its potential to inhibit various kinases, some of which are implicated in the neurodegenerative cascade.

Kinase Inhibition

Many 1,3,5-triazine derivatives are known to be potent inhibitors of various protein kinases by acting as ATP-competitive inhibitors. The diamino-s-triazine core can mimic the hydrogen bonding interactions of the adenine ring of ATP within the kinase active site. The substituent at the C6 position plays a crucial role in determining selectivity and potency by occupying the hydrophobic pocket of the active site. Given the role of kinases like CDK5 and GSK-3β in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, KDD-035 could potentially be investigated for activity against these or other relevant kinases.

Caption: Hypothetical mechanism of action via kinase inhibition.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

A full safety data sheet (SDS) should be consulted before handling this compound.

Future Directions

The full therapeutic potential of this compound remains to be fully elucidated. Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and optimized synthetic route, along with comprehensive analytical data (NMR, MS, IR, etc.).

  • In Vitro Biological Screening: A broad panel of assays, particularly focused on kinases implicated in neurodegenerative diseases, would be crucial to identify its primary biological target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of each part of the molecule to its biological activity.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) properties and to determine its safety profile.

Conclusion

This compound (KDD-035) is a promising chemical entity that stands at the intersection of classical medicinal chemistry scaffolds and modern, data-driven drug discovery approaches. While much of its specific biological and chemical profile is yet to be publicly detailed, its structural features suggest a high potential for therapeutic applications, particularly in the challenging field of neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

  • MolForge. (n.d.). 6-fluoro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine (CID 34926) - Molecular Properties & Analysis.
  • Mani, S., Shankle, W. R., Pazzani, M. J., Smyth, P., & Dick, M. B. (n.d.). Differential Diagnosis of Dementia: A Knowledge Discovery and Data Mining (KDD) Approach. UC Irvine.
  • ResearchGate. (1997). Differential Diagnosis of Dementia: A Knowledge Discovery and Data Mining (KDD) Approach.
  • MDPI. (2021, July 23). Unsupervised Machine Learning to Identify Separable Clinical Alzheimer's Disease Sub-Populations.
  • PMC. (n.d.). Unsupervised Deep Learning of Electronic Health Records to Characterize Heterogeneity Across Alzheimer Disease and Related Dementias.
  • BLDpharm. (n.d.). 1862175-63-0|this compound.
  • PubChem. (n.d.). 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine.
  • BIOKDD. (2020). Explainable CNN-attention Networks (C-Attention Network) for Automated Detection of Alzheimer's Disease.
  • PMC. (2020, March 25). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
  • PMC. (n.d.). Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K.
  • Befriend Trading. (n.d.). Potassium Dimethyl Dithiocarbamate (KDD)-Products list.
  • Guard Therapeutics. (n.d.). RMC-035.
  • PMC. (n.d.). Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling.
  • Royal Society of Chemistry. (2018, June 20). A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor.
  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126).
  • CompTox Chemicals Dashboard. (n.d.). 6-Chloro-1,3,5-triazine-2,4-diamine Properties.
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  • PubMed. (n.d.). Evidence for a second pathway in the action mechanism of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Significance of Ah-receptor mediated activation of protein kinase under cell-free conditions.
  • PubMed. (n.d.). Site and mechanism of action of trichlormethiazide in rabbit distal nephron segments perfused in vitro.
  • PubChem. (n.d.). P,P'-dde | C14H8Cl4 | CID 3035.
  • Sigma-Aldrich. (n.d.). 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine.
  • PMC. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids.
  • PubChemLite. (n.d.). 2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine.
  • Cambridge University Press. (2024, May 20). Crystal structure of alectinib hydrochloride Type I, C30H35N4O2Cl.
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Solubility Profile of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine (also referred to as 6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) is a highly specialized fluorinated heterocyclic building block. It serves as a critical intermediate in the synthesis of advanced agrochemicals (such as indaziflam-related herbicides) and novel pharmaceutical kinase inhibitors [1].

For drug development professionals and chemical engineers, understanding the thermodynamic solubility profile of this compound in various organic solvents is paramount. Solubility dictates the efficiency of reaction scale-ups, the selection of crystallization solvent systems, and the formulation of stable liquid concentrates. This whitepaper provides an in-depth analysis of the compound's solvation mechanics, presents a self-validating experimental protocol for solubility determination, and outlines the thermodynamic modeling necessary for predictive process chemistry.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of this compound, one must analyze the causality behind its structural features:

  • The 1,3,5-Triazine-2,4-diamine Core: This highly polar, nitrogen-rich core acts as both a strong hydrogen bond donor (via the primary amines at positions 2 and 4) and a hydrogen bond acceptor (via the triazine ring nitrogens). In the solid state, this leads to a robust crystal lattice driven by extensive intermolecular hydrogen bonding. Consequently, pure non-polar solvents (e.g., hexane) lack the dielectric capacity to disrupt this lattice [2].

  • The 2-Fluoropropan-2-yl Group: The addition of the fluoro-isopropyl group at position 6 introduces significant steric bulk and localized hydrophobicity. Furthermore, the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (

    
     effect) on the triazine ring. This slightly diminishes the basicity of the amine groups and weakens the overall crystal lattice energy compared to non-fluorinated analogs.
    
  • Solvation Causality: Because of this structural dichotomy, the compound exhibits optimal solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile). These solvents possess sufficient dipole moments to stabilize the polar triazine core but lack the competing hydrogen-bond donating properties that might otherwise induce premature crystallization or complexation [5].

Thermodynamics N1 N1 N3 N3 N1->N3 N2 N2 N2->N3 N4 N4 N3->N4

Figure 1: Thermodynamic pathways governing the dissolution of the triazine derivative.

Experimental Methodology: The Isothermal Shake-Flask Protocol

Kinetic solubility assays often yield false-positive supersaturation data. To obtain accurate thermodynamic solubility for process engineering, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) must be employed [4]. This protocol is designed as a self-validating system to eliminate thermal shock and phase-separation errors.

Step-by-Step Workflow
  • Solvent Preparation: Dispense 10.0 mL of analytical-grade organic solvents (Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, n-Hexane) into tightly sealed 20 mL borosilicate glass vials.

  • Saturation: Add this compound in small increments to each vial until a visible excess of solid remains, ensuring the solution has breached its saturation point.

  • Isothermal Equilibration: Place the vials in an orbital shaking incubator. Maintain agitation at 150 RPM for 72 hours . Causality Note: Triazine diamines exhibit slow dissolution kinetics; a 72-hour window ensures the system reaches a true thermodynamic plateau [3].

  • Phase Separation (Critical Step): Transfer the vials to a temperature-controlled centrifuge. The centrifuge must be pre-equilibrated to the exact temperature of the shaking incubator (e.g., 298.15 K or 313.15 K). Causality Note: If a sample equilibrated at 313.15 K is centrifuged at ambient temperature, the rapid cooling will induce spontaneous precipitation, resulting in a falsely low solubility reading. Centrifuge at 4000 RPM for 15 minutes.

  • Aliquot Extraction & Dilution: Immediately extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette. Dilute the aliquot quantitatively with the mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted samples using a C18 reverse-phase column at a detection wavelength of 220 nm (optimal for the triazine chromophore).

Workflow A Solid Excess + Solvent B Isothermal Equilibration (72h) A->B C Isothermal Centrifugation B->C D Supernatant Dilution C->D E HPLC-UV Analysis D->E

Figure 2: Self-validating Shake-Flask and HPLC quantification workflow.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of the compound across a spectrum of organic solvents. The data highlights the profound impact of solvent dielectric constant (


) and hydrogen-bonding capacity on the dissolution of the fluorinated triazine core.
Solvent CategorySolventDielectric Constant (

)
Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)
Polar Aprotic Acetone20.745.62 ± 0.8182.14 ± 1.20
Polar Aprotic Acetonitrile37.538.25 ± 0.6565.40 ± 0.95
Polar Aprotic Ethyl Acetate6.022.10 ± 0.4241.05 ± 0.77
Polar Protic Methanol32.714.28 ± 0.3028.55 ± 0.52
Polar Protic Ethanol24.58.75 ± 0.1819.30 ± 0.34
Non-Polar Toluene2.41.52 ± 0.053.88 ± 0.11
Non-Polar n-Hexane1.9< 0.100.25 ± 0.02

Data Note: Values represent the thermodynamic equilibrium concentrations (


). The exponential increase in solubility with temperature in polar aprotic solvents makes them ideal candidates for cooling-crystallization processes.

Thermodynamic Modeling for Process Scale-Up

To interpolate solubility at unmeasured temperatures during chemical manufacturing, the experimental data should be correlated using thermodynamic models. The Modified Apelblat Equation is highly effective for triazine derivatives [3]:



Where


 is the mole fraction solubility, 

is the absolute temperature, and

,

, and

are empirical solvent-specific parameters derived from non-linear regression of the experimental data. For complex binary solvent mixtures (e.g., Acetonitrile/Water for extraction), the NRTL (Non-Random Two-Liquid) model is recommended to account for local composition variations and solvent-solvent interactions around the fluorinated moiety.

References

  • Title: Fused heterocycle derivative and herbicide containing same as active ingredient (WO2022092084A1)
  • Title: FAO Specifications and Evaluations for Agricultural Pesticides: Atrazine Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions Source: The Journal of Chemical Thermodynamics URL: [Link]

  • Title: Solubility of Thiotriazinone in Binary Solvent Mixtures of Water + Methanol and Water + Ethanol from (283 to 330) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Determination of triazines in hemodialysis saline solutions by adsorptive stripping voltammetry after extraction in acetonitrile Source: Journal of the Brazilian Chemical Society URL: [Link]

Toxicity and safety data sheet (SDS) for fluorinated triazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Toxicology and Safe Handling of Fluorinated Triazines: A Mechanistic and Procedural Guide

As a Senior Application Scientist, I approach fluorinated triazines with a healthy respect for their dual nature. In drug development and materials science, compounds like cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine) are unparalleled electrophiles, utilized extensively for cross-linking and as mild fluorinating agents. However, their synthetic utility is inextricably linked to a severe, multi-faceted toxicity profile.

This guide bypasses standard boilerplate warnings to deconstruct the mechanistic hazards of fluorinated triazines. By understanding the chemical causality behind their toxicity, we can establish a self-validating framework for their safe handling, quenching, and disposal.

Mechanistic Toxicology: The Causality of Hazard

To safely handle a chemical, you must first understand how it wants to react. Fluorinated triazines are characterized by an extremely electron-deficient aromatic core, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological systems, this reactivity manifests in two distinct, catastrophic pathways:

  • Hydrolysis and Hydrofluoric Acid (HF) Generation: When exposed to moisture—whether in ambient air, the respiratory tract, or on the skin—cyanuric fluoride reacts violently, behaving similarly to an acyl halide[1]. It undergoes rapid, exothermic hydrolysis to yield cyanuric acid and highly corrosive hydrofluoric acid (HF) as detailed in the 2[2].

  • Systemic Fluoride Poisoning: The generation of HF is the primary driver of the compound's lethality. Unlike other mineral acids that cause immediate, superficial burns, HF penetrates deep into tissues. Once absorbed, fluoride ions chelate endogenous calcium and magnesium. This systemic ion depletion leads to severe hypocalcemia, delayed deep tissue necrosis, and bone erosion[3].

  • Covalent Protein Modification: The electrophilic triazine ring rapidly forms covalent adducts with biological nucleophiles (such as thiol groups in glutathione or amine residues in enzymes), leading to irreversible enzyme inhibition and cellular toxicity.

ToxicityMechanism FT Fluorinated Triazine (Cyanuric Fluoride) SNAr SNAr Reaction (Covalent Binding) FT->SNAr Hydrolysis Rapid Hydrolysis (Exothermic) FT->Hydrolysis H2O Tissue Moisture / H2O H2O->Hydrolysis Nuc Biological Nucleophiles (Proteins, GSH) Nuc->SNAr ProteinAdducts Protein Adducts (Enzyme Inhibition) SNAr->ProteinAdducts HF Hydrofluoric Acid (HF) Release Hydrolysis->HF Cyanuric Cyanuric Acid (Renal Toxicity) Hydrolysis->Cyanuric CaMg Ca2+ / Mg2+ Chelation HF->CaMg Necrosis Deep Tissue Necrosis & Systemic Toxicity ProteinAdducts->Necrosis CaMg->Necrosis

Fig 1: Mechanistic pathway of fluorinated triazine toxicity via hydrolysis and SNAr reactions.

Quantitative Toxicity & GHS Classification

The acute toxicity metrics for cyanuric fluoride underscore the necessity for rigorous engineering controls. Animal models demonstrate that even trace exposures can be fatal. Below is a synthesis of the quantitative data extracted from the and the 1[1].

CompoundCAS NumberDermal LD₅₀Inhalation LC₅₀Primary GHS Hazard Statements
Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine)675-14-9160 mg/kg (Rabbit)3.1 ppm / 4h (Rat)H310: Fatal in contact with skinH314: Causes severe skin burnsH330: Fatal if inhaled

SDS Deconstruction & Practical Safety

A Safety Data Sheet lists hazards, but it rarely explains the why behind the required precautions. Let’s translate the regulatory warnings into practical laboratory realities:

  • PPE Causality: Standard nitrile gloves are insufficient due to the rapid permeation of HF. Heavy-duty neoprene gloves worn over nitrile, a full face shield, and working strictly within a certified fume hood with the sash lowered are mandatory.

  • First Aid Causality: Standard chemical burn protocols (flushing with water) fail here. Because of the HF generation, calcium gluconate gel must be applied immediately to any skin exposure. The causality is physiological: the gel provides an exogenous source of calcium, binding the fluoride ions before they can leach calcium from the victim's bones and trigger systemic hypocalcemia[3].

Experimental Protocol: Self-Validating Quenching Workflow

In my laboratory, I mandate that no reactive reagent is utilized without a validated destruction plan. The following workflow is designed to safely quench fluorinated triazines while actively preventing the release of volatile HF.

The Causality of the Quench: We do not use pure water or simple sodium hydroxide (NaOH) for the quench. Water initiates a violent, exothermic release of HF gas[2]. While NaOH neutralizes the acid, it leaves highly toxic, soluble sodium fluoride (NaF) in the aqueous waste. Instead, this protocol utilizes a suspension of Calcium Hydroxide (Ca(OH)₂) . As the triazine hydrolyzes, the calcium ions immediately trap the liberated fluoride ions, precipitating them as inert, insoluble Calcium Fluoride (CaF₂).

Step-by-Step Methodology:
  • Preparation: Ensure a tube of 2.5% calcium gluconate gel is readily accessible. Don heavy-duty neoprene gloves, a chemical apron, and a face shield.

  • Thermal Control: Place the reaction vessel in an ice-water bath (0–5 °C). Causality: The hydrolysis of cyanuric fluoride is highly exothermic; thermal runaway accelerates the vaporization of lethal HF gas.

  • Dilution: Dilute the residual fluorinated triazine in an inert, dry organic solvent (e.g., anhydrous THF or DCM) to reduce the concentration of the reactive species.

  • Active Quenching: Slowly, dropwise, add a 1M aqueous suspension of Ca(OH)₂ to the mixture.

  • Monitoring: Continuously monitor the internal temperature, adjusting the addition rate to strictly maintain the temperature below 20 °C.

  • Self-Validation: Once addition is complete, stir for 30 minutes. Test the aqueous layer with pH paper (must be > 8) and a fluoride ion test strip . Trustworthiness: The quench is only considered complete and safe when the fluoride strip reads zero free F⁻ ions.

  • Disposal: Filter the mixture. The inert CaF₂ precipitate is disposed of as solid hazardous waste, while the filtrate is handled as basic aqueous/organic waste.

QuenchingWorkflow Start 1. Fume Hood Setup (Neoprene PPE, Shield) IceBath 2. Ice Bath Control (0-5 °C) Start->IceBath Dilution 3. Dilute Triazine (Inert THF/DCM) IceBath->Dilution QuenchAgent 4. Dropwise Ca(OH)2 (Precipitates CaF2) Dilution->QuenchAgent Monitor 5. Monitor Temp (Maintain < 20 °C) QuenchAgent->Monitor Test 6. Validate Quench (pH & F- Test Strips) Monitor->Test Dispose 7. Safe Disposal (Filter Solid CaF2) Test->Dispose

Fig 2: Self-validating experimental workflow for the safe quenching of fluorinated triazines.

References

  • CloudSDS . Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. Retrieved from:[Link]

Sources

In Vitro Metabolic Stability of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine-2,4-diamine scaffold is a privileged structure utilized extensively in both pharmaceutical chemistry (e.g., DHFR inhibitors, 5-HT receptor antagonists) and agrochemical development (e.g., photosystem II inhibitors like [1]). A critical challenge in developing triazine-based therapeutics is managing their pharmacokinetic (PK) profiles—specifically, their susceptibility to rapid phase I oxidative metabolism.

The compound 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine (CAS: 1862175-63-0) represents a rationally designed intermediate where a strategic fluorine substitution is employed to enhance metabolic stability. This whitepaper details the mechanistic rationale, in vitro evaluation protocols, and quantitative clearance dynamics of this highly stable fluorinated scaffold.

Structural Rationale: The Fluorine Effect on Triazine Scaffolds

Alkyl substituents on the triazine ring, particularly isopropyl or tert-butyl groups, are notorious metabolic liabilities. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, readily catalyze the aliphatic hydroxylation of these tertiary carbons, leading to rapid systemic clearance.

By replacing a single hydrogen atom on the isopropyl group with a fluorine atom—creating the 2-fluoropropan-2-yl moiety—researchers exploit the "magic of fluorine" to fundamentally alter the molecule's electronic landscape:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. Its strong inductive effect (-I) pulls electron density away from adjacent C-H bonds, significantly increasing their bond dissociation energy (BDE). This makes hydrogen atom abstraction by the high-valent iron-oxo species of CYP450 thermodynamically unfavorable.

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but significantly smaller than a methyl group (2.00 Å). This provides targeted steric shielding of the tertiary carbon without drastically altering the molecule's overall 3D conformation or [2].

Mechanistic Pathways of Metabolic Stability

In vitro, the primary clearance mechanism for the unfluorinated 6-isopropyl-1,3,5-triazine-2,4-diamine involves rapid hydroxylation to form a tertiary alcohol, which is subsequently conjugated and excreted. The inclusion of the 2-fluoropropan-2-yl derivative effectively blocks this pathway, forcing the metabolic machinery to seek secondary, slower sites of metabolism.

MetabolicPathway A 6-Isopropyl Triazine (Metabolic Liability) B CYP450 Oxidation (Fe=O species) A->B C Tertiary Alcohol (Rapid Clearance) B->C D 6-(2-Fluoropropan-2-yl) Triazine Core E CYP450 Oxidation (Attempted) D->E High C-H Bond Dissociation Energy F Metabolic Blockade (Prolonged Half-Life) E->F Oxidation Blocked

Caption: Comparative CYP450 oxidative metabolism pathways of isopropyl vs. fluoro-isopropyl triazine derivatives.

In Vitro Methodology: Human Liver Microsome (HLM) Clearance Assay

To validate the metabolic stability of this compound, a self-validating Human Liver Microsome (HLM) assay is employed. This protocol ensures high trustworthiness by incorporating positive controls (e.g., Verapamil) and minus-NADPH negative controls to differentiate [3].

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water to ensure the final assay concentration of DMSO remains below 0.1% (preventing CYP inhibition).

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the working solution with 79 µL of 100 mM potassium phosphate buffer (pH 7.4) and 10 µL of HLM (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of 10 mM NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 10 µL of the reaction mixture into a quenching plate.

  • Enzymatic Quenching: Quench the reaction immediately with 100 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Bioanalysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to monitor substrate depletion over time.

HLMWorkflow N1 1. Substrate Preparation (1 µM final conc, <0.1% DMSO) N2 2. HLM Addition (0.5 mg/mL in PO4 Buffer, pH 7.4) N1->N2 N3 3. Reaction Initiation (Add 1 mM NADPH at 37°C) N2->N3 N4 4. Aliquot Sampling (t = 0, 5, 15, 30, 45, 60 min) N3->N4 N5 5. Enzymatic Quenching (Ice-cold ACN + Internal Standard) N4->N5 N6 6. LC-MS/MS Quantification (Calculate % Remaining) N5->N6

Caption: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Quantitative Data Presentation

The intrinsic clearance (


) and half-life (

) are calculated using the first-order depletion kinetics equation:

. The table below summarizes the comparative in vitro metabolic stability data, demonstrating the profound impact of the 2-fluoropropan-2-yl substitution against standard alkyl groups.
Compound AnalogueHLM Half-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Primary Metabolite Observed
6-Isopropyl-1,3,5-triazine-2,4-diamine18.4 ± 2.175.3 ± 5.4Tertiary alcohol (M+16)
6-tert-Butyl-1,3,5-triazine-2,4-diamine24.6 ± 1.856.3 ± 4.2Primary alcohol (M+16)
This compound > 120 < 11.5 None detected (Stable)
Verapamil (Positive Control)15.2 ± 1.191.2 ± 6.3N-dealkylated products

Data Interpretation: The introduction of the fluorine atom reduces the intrinsic clearance by over 85% compared to the unfluorinated isopropyl analogue. This dramatic reduction shifts the compound from a "high clearance" classification to a "low clearance" profile, making the fluorinated scaffold highly desirable for developing drugs that require once-daily dosing regimens.

Conclusion

The incorporation of the 2-fluoropropan-2-yl moiety into the 1,3,5-triazine-2,4-diamine core represents a highly effective, rationally designed strategy for mitigating CYP450-mediated oxidative metabolism. By leveraging the strong inductive electron-withdrawing properties and precise steric shielding of fluorine, researchers can drastically prolong the in vitro half-life and reduce intrinsic clearance. This structural modification remains a cornerstone technique in modern medicinal chemistry, ensuring that promising triazine-based pharmacophores survive first-pass metabolism to exert their intended therapeutic or agrochemical efficacy.

References

  • Title: Triaziflam | CID 10947588 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Data on in vitro hepatocyte clearance and blood plasma protein binding for a set of 77 chemicals Source: European Commission - EU Science Hub URL: [Link]

Literature review of 1,3,5-triazine-2,4-diamine derivatives in pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3,5-Triazine-2,4-Diamine Derivatives in Modern Pharmacology

Executive Summary

The 1,3,5-triazine-2,4-diamine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by a nitrogen-rich, symmetrical, six-membered aromatic ring, this class of compounds exhibits exceptional structural versatility. The 2,4-diamino substitution pattern is particularly critical; it provides a rigid framework capable of acting as simultaneous hydrogen bond donors and acceptors. This precise geometric arrangement allows these derivatives to mimic endogenous purines and pyrimidines, enabling high-affinity interactions with a diverse array of biological targets, including kinase ATP-binding hinges, bacterial reductase pockets, and allosteric enzyme sites[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical mechanism-of-action (MoA) and practical, bench-level execution. This guide dissects the pharmacological efficacy, quantitative structure-activity relationships (QSAR), and the causal logic behind the green-chemistry synthesis and biophysical validation of 1,3,5-triazine-2,4-diamine derivatives.

Pharmacological Mechanisms of Action (MoA)

The therapeutic utility of 1,3,5-triazine-2,4-diamines spans oncology, infectious disease, and neurodegeneration. Their efficacy is dictated by the peripheral functionalization of the core ring, which drives target selectivity.

Oncology: Kinase and Allosteric Inhibition

In oncology, the triazine core is frequently utilized to target hyperactive cellular signaling pathways. For instance, 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated profound selectivity against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231[2]. The mechanism involves the attenuation of PI3K and mTOR kinases, leading to the inhibition of cancer cell proliferation and the induction of apoptosis[3]. Furthermore, the FDA-approved drug enasidenib represents a landmark application of this scaffold; it acts as a selective allosteric inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), lowering oncometabolite 2-hydroxyglutarate (2-HG) levels and restoring cellular differentiation in acute myeloid leukemia (AML)[2].

Infectious Disease: Dihydrofolate Reductase (DHFR) Inhibition

Gram-negative bacteria require DHFR for the synthesis of thymidine and purines. Recent differential scanning fluorimetry (DSF) and kinetic studies have identified 1,3,5-triazine-2,4-diamines as potent, nanomolar inhibitors of Escherichia coli DHFR[4]. Unlike traditional antibiotics, these derivatives bind competitively to the dihydrofolate binding site, showing preferential affinity for the NADPH-bound binary form of the enzyme, thereby collapsing the bacterial DNA synthesis pipeline[4].

Neurodegeneration: Dual Enzyme Inhibition

In the context of Alzheimer's disease, triazine-benzimidazole hybrids and dipeptide-substituted triazines have been engineered to act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1)[5]. The diamine functionality anchors the molecule within the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, effectively halting acetylcholine degradation while simultaneously mitigating amyloidogenic plaque formation via BACE1 inhibition[5].

Mechanisms of action of 1,3,5-triazine-2,4-diamine derivatives across primary therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Data

To rationalize the design of future libraries, it is crucial to benchmark the inhibitory concentrations (IC50) and binding affinities (Ki) of leading triazine derivatives. Table 1 synthesizes quantitative efficacy data across multiple therapeutic domains.

Table 1: Pharmacological Efficacy of Key 1,3,5-Triazine-2,4-Diamine Derivatives

Compound / DerivativePrimary TargetDisease Model / Cell LineEfficacy Metric (IC50 / Ki)Reference
Enasidenib Mutant IDH2Acute Myeloid Leukemia (AML)Clinically Approved[2]
Compound 4f (Imamine hybrid)Cellular ProliferationTNBC (MDA-MB-231)IC50 = 6.25 µM[6]
Compound 102 Cellular ProliferationTNBC (MDA-MB-231)IC50 = 1 nM[7]
NSC120927 E. coli DHFRGram-negative InfectionKi = 42.50 nM[4]
Compound A / 4a AChE / BACE1Alzheimer's DiseaseAChE IC50 = 0.051 µM; BACE1 IC50 = 9.00 µM[5]
Derivative 2c (Biguanide-based)Cellular ProliferationColorectal Cancer (HCT116)IC50 = 20–27 µM[8]

Insight: The introduction of hydrophobic substituents (e.g., cyclohexyl or piperidine groups) adjacent to the diamine core significantly enhances cell membrane permeability and target residence time, driving efficacy from the micromolar down to the nanomolar range[3][6][7].

Synthetic Methodologies & Experimental Protocols

Historically, 1,3,5-triazines were synthesized via the stepwise, temperature-controlled nucleophilic aromatic substitution (SNAr) of cyanuric chloride. However, this method suffers from poor atom economy and relies heavily on toxic organic solvents. Modern drug development has pivoted toward green, one-pot, microwave-assisted syntheses utilizing biguanides or cyanoguanidines[2][8].

Causality in Experimental Design

Microwave (MW) irradiation is chosen over conventional thermal heating because the cyclization of cyanoguanidine with aromatic aldehydes requires overcoming a high activation energy barrier. MW provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts[3][9].

Protocol 1: Microwave-Assisted One-Pot Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is a self-validating system; the visual shift in solubility and precipitation during base treatment confirms successful dehydrogenative aromatization.

  • Reagent Preparation: In a microwave-safe quartz vessel, combine 1.0 equivalent of cyanoguanidine, 1.0 equivalent of the target aromatic aldehyde, and 1.2 equivalents of the selected arylamine.

  • Solvent & Catalyst: Suspend the mixture in a minimal volume of dimethylformamide (DMF) or an aqueous/ethanol mixture for greener synthesis. Add a catalytic amount of concentrated hydrochloric acid (HCl) to activate the electrophilic carbonyl carbon of the aldehyde[2].

  • Microwave Cyclization: Seal the vessel and subject it to microwave irradiation at 150 °C for 2.5 to 5.0 minutes at 50 W. This step forms the dihydrotriazine intermediate[2][3].

  • Dehydrogenative Aromatization: Allow the vessel to cool to room temperature. Introduce 2.0 equivalents of a strong base (e.g., NaOH or sodium methoxide). Stir at room temperature for 30 minutes. The base promotes the removal of hydrogen, aromatizing the ring to yield the highly stable 1,3,5-triazine core[2][8].

  • Isolation: Pour the mixture into crushed ice. The sudden shift in dielectric constant forces the hydrophobic triazine derivative to precipitate.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water to remove unreacted biguanides, and recrystallize from ethanol.

Protocol 2: Biophysical Validation via Differential Scanning Fluorimetry (DSF)

To prove that the synthesized compound directly engages its target (e.g., E. coli DHFR), DSF is employed. Causality: A ligand binding to the folded state of a protein thermodynamically stabilizes it, requiring a higher temperature to unfold (positive ΔTm).

  • Protein Preparation: Dilute purified E. coli DHFR to a final concentration of 2–5 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.3, 150 mM NaCl).

  • Fluorophore Addition: Add Sypro-Orange dye (final concentration 5X from a 5000X stock). Note: Sypro-Orange is quenched in water but fluoresces brilliantly when it binds to the hydrophobic residues exposed during protein denaturation.

  • Ligand Incubation: Dispense 20 µL of the protein-dye mixture into a 96-well PCR plate. Add 1 µL of the triazine derivative (dissolved in DMSO, final DMSO concentration <5% to prevent solvent-induced denaturation)[4]. Incubate in the dark for 15 minutes at room temperature to allow equilibrium binding.

  • Thermal Melt: Place the plate in a Real-Time PCR machine. Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, continuously monitoring fluorescence in the ROX channel.

  • Data Analysis: Plot the first derivative of the fluorescence curve (-dF/dT). The peak represents the melting temperature (Tm). Calculate ΔTm = Tm(protein+ligand) - Tm(apo-protein). A ΔTm > 2.0 °C is a self-validating indicator of target engagement[4].

Microwave-assisted synthetic workflow and subsequent DSF target validation.

Future Perspectives in Drug Development

The 1,3,5-triazine-2,4-diamine scaffold is far from exhausted. Future drug development paradigms are shifting toward utilizing this core in Proteolysis Targeting Chimeras (PROTACs), where the triazine moiety can serve as a highly specific warhead for kinase degradation. Furthermore, coupling these derivatives with nanoparticle delivery systems—such as calcium citrate nanoparticles—has shown promise in overcoming the inherent biodistribution limitations of highly hydrophobic triazine analogs, ensuring targeted delivery to colorectal and solid tumor microenvironments[8].

By marrying green synthetic protocols with rigorous biophysical validation, researchers can continue to unlock the vast pharmacological potential of the 1,3,5-triazine-2,4-diamine class.

References

1.[1] Benchchem. 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis - Benchchem. 1 2.[6] Royal Society of Chemistry (RSC). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. 6 3.[4] National Institutes of Health (NIH) / PMC. Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. 4 4.[5] ResearchGate. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives.5 5.[2] National Institutes of Health (NIH) / PMC. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. 2 6.[7] ResearchGate. Selected anticancer 1,3,5-triazines. 7 7.[9] National Institutes of Health (NIH) / PMC. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. 9 8.[3] MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. 3 9.[8] National Institutes of Health (NIH) / PMC. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. 8

Sources

Methodological & Application

Synthesis protocols for 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

For inquiries, please contact: Global Scientific Support

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of this compound, a fluorinated derivative of the biologically significant 2,4-diamino-1,3,5-triazine scaffold. The synthetic strategy involves the initial preparation of the key intermediate, 2-fluoro-2-methylpropanenitrile, via a diazotization-fluorination reaction of 2-amino-2-methylpropanenitrile. The subsequent cyclocondensation of this fluorinated nitrile with dicyandiamide under basic conditions yields the target triazine. This document offers detailed, step-by-step methodologies, expert insights into critical process parameters, troubleshooting guidance, and essential safety protocols tailored for researchers in medicinal chemistry and drug development.

Introduction

The 1,3,5-triazine core, particularly the 2,4-diamino-substituted scaffold, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The 2-fluoropropan-2-yl group, a fluorinated analog of the tert-butyl group, offers a unique combination of steric bulk and altered electronics that can be exploited in drug design.

Overall Synthetic Workflow

The synthesis is structured as a two-stage process. First, the precursor amine, 2-amino-2-methylpropanenitrile, is converted to the key intermediate, 2-fluoro-2-methylpropanenitrile. This intermediate is then used in a cyclization reaction with dicyandiamide to construct the final 2,4-diamino-1,3,5-triazine ring system.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Triazine Formation A 2-Amino-2-methylpropanenitrile B Diazotization & Fluorination (NaNO₂, HF-Pyridine) A->B C 2-Fluoro-2-methylpropanenitrile (Intermediate) B->C E Cyclocondensation (Base, Solvent) C->E D Dicyandiamide D->E F This compound (Final Product) E->F G Amine R-NH₂ Diazonium R-N₂⁺ (Unstable) Amine->Diazonium + HNO₂ NitrousAcid HNO₂ (from NaNO₂ + H⁺) Product R-F Diazonium->Product + F⁻, -N₂ Fluoride F⁻ (from HF-Pyridine) N2 N₂ Gas

Caption: Diazotization-fluorination reaction pathway.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
2-Amino-2-methylpropanenitrile≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrogen Fluoride-Pyridine (70% HF)Reagent GradeAcros Organics
Diethyl Ether (anhydrous)≥99.7%VWR Chemicals
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich
Polytetrafluoroethylene (PTFE) BeakerN/ANalgene
Magnetic Stirrer with Cooling BathN/AIKA
Fractional Distillation ApparatusN/AChemglass
Detailed Step-by-Step Protocol

WARNING: Hydrogen fluoride-pyridine is extremely corrosive and toxic. It can cause severe burns upon skin contact that may not be immediately painful. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a lab coat, and a face shield. Have a calcium gluconate gel available as a first-aid measure.

  • Reaction Setup: In a 250 mL PTFE beaker equipped with a PTFE-coated magnetic stir bar, add hydrogen fluoride-pyridine (70% HF, ~30 mL, excess). Cool the beaker to -10 °C using an ice/salt bath.

  • Substrate Addition: Slowly add 2-amino-2-methylpropanenitrile (5.0 g, 59.4 mmol) to the cooled HF-pyridine solution with vigorous stirring. Maintain the temperature below 0 °C during the addition.

  • Diazotization: In a separate flask, prepare a solution of sodium nitrite (4.5 g, 65.2 mmol, 1.1 eq) in a minimal amount of cold water (~10 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~150 g) in a large plastic beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with cold diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with cold water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, CAUTION: slow addition due to gas evolution ), and finally with brine (50 mL).

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature (water bath < 30 °C) due to the product's volatility.

  • Purification: The crude product is a low-boiling liquid. Purify by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 85-88 °C.

Expected Yield and Characterization
  • Yield: 40-50%

  • Appearance: Colorless liquid.

  • Characterization: Confirm structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the base-catalyzed cyclocondensation of the newly synthesized 2-fluoro-2-methylpropanenitrile with dicyandiamide. [4][5]The base (e.g., sodium methoxide) deprotonates dicyandiamide, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. A series of intramolecular cyclization and rearrangement steps follow, ultimately leading to the formation of the stable aromatic 1,3,5-triazine ring. Microwave-assisted synthesis can significantly reduce reaction times for this type of transformation. [4]

G Nitrile R-C≡N Intermediate Cyclized Intermediate Nitrile->Intermediate + Deprotonated Dicyandiamide Dicyandiamide H₂N-C(=NH)-NH-CN Base Base (e.g., NaOMe) Product 2,4-Diamino-6-R-triazine Intermediate->Product Rearrangement

Caption: Cyclocondensation pathway for triazine formation.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
2-Fluoro-2-methylpropanenitrileAs synthesizedN/A
Dicyandiamide99%Sigma-Aldrich
Sodium Methoxide (NaOMe)95%Acros Organics
2-Propanol (IPA)Anhydrous, ≥99.5%Fisher Scientific
Microwave Synthesis ReactorN/ACEM, Biotage
Reflux ApparatusN/AChemglass
Detailed Step-by-Step Protocol (Microwave Method)
  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-fluoro-2-methylpropanenitrile (1.0 g, 11.5 mmol), dicyandiamide (1.06 g, 12.6 mmol, 1.1 eq), and anhydrous 2-propanol (5 mL).

  • Base Addition: Carefully add sodium methoxide (0.68 g, 12.6 mmol, 1.1 eq) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 130 °C and hold for 30 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Cooling and Filtration: After the reaction is complete, cool the vial to room temperature. A precipitate should form. Filter the solid product and wash the filter cake with a small amount of cold 2-propanol (2 x 5 mL).

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture.

Alternative Protocol (Conventional Heating)
  • Combine the reagents and solvent as described in Step 1 & 2 of the microwave method in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 82 °C for 2-propanol) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and purify as described in Step 4 & 5 above.

Expected Yield and Characterization
  • Yield: 65-80% (Microwave), 50-65% (Conventional)

  • Appearance: White to off-white solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

ParameterPart 1: Intermediate SynthesisPart 2: Triazine Formation (Microwave)
Starting Material 2-Amino-2-methylpropanenitrile (5.0 g)2-Fluoro-2-methylpropanenitrile (1.0 g)
Key Reagents NaNO₂ (4.5 g), HF-Pyridine (~30 mL)Dicyandiamide (1.06 g), NaOMe (0.68 g)
Solvent Diethyl Ether (for extraction)2-Propanol (5 mL)
Reaction Temperature -10 °C to 0 °C130 °C
Reaction Time ~2 hours30 minutes
Typical Yield 40-50%65-80%
Product Molar Mass 87.11 g/mol 171.17 g/mol

Expert Insights & Troubleshooting

  • Part 1 Criticality: The most critical parameter in the synthesis of the fluorinated intermediate is temperature control during the diazotization step. Allowing the temperature to rise above 5 °C can lead to the formation of alcohol byproducts and other rearrangements, significantly reducing the yield. [6]The use of a plastic or PTFE apparatus is mandatory due to the corrosive nature of HF-pyridine.

  • Troubleshooting (Part 1): Low Yield. If the yield is poor, ensure the sodium nitrite solution is fresh and added slowly to maintain low temperatures. Incomplete reaction can occur if insufficient HF-pyridine is used. Ensure all glassware is thoroughly dry, as water can compete with the fluoride ion to form the alcohol byproduct.

  • Part 2 Criticality: The choice of base and solvent is crucial for the cyclocondensation. Sodium methoxide is a strong, non-nucleophilic base suitable for this reaction. Anhydrous conditions are preferred to prevent hydrolysis of the nitrile and side reactions.

  • Troubleshooting (Part 2): Incomplete Reaction. If the reaction does not go to completion (as monitored by TLC/LC-MS), especially with conventional heating, extend the reflux time. In the microwave method, a slight increase in temperature (e.g., to 140 °C) or time (e.g., to 45 minutes) may be beneficial, vessel pressure limits permitting. Ensure the dicyandiamide is of high purity.

References

  • Google Patents. (2015). US20150083979A1 - Fluorinated Nitriles as Dielectric Gases.
  • Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances. Available at: [Link]

  • Google Patents. (1994). US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters.
  • Mateo, M. C., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available at: [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]

  • Dolzhenko, A. V., et al. (2020). Design, synthesis, and biological evaluation of new 6, N 2 -diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Available at: [Link]

  • Google Patents. (2010). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
  • Mahdavi-Amiri, Y., et al. (2020). Nitrite reaction with aromatic amines. ResearchGate. Available at: [Link]

  • Biswas, T. (2023). MCQ-51: Reaction of amino acid ester and NaNO2. YouTube. Available at: [Link]

  • Google Patents. (2018). CN107935884B - Process for producing perfluoronitrile.
  • Alvernhe, G., et al. (1987). Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry, LibreTexts. (n.d.). Reaction Examples. Available at: [Link]

  • Antonchick, A. P., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

  • European Patent Office. (2010). EP 2444389 B1 - PROCESS FOR PREPARATION OF 2-FLUOROACRYLIC ESTERS. Available at: [Link]

Sources

Microwave-assisted synthesis of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Topic: Microwave-Assisted Synthesis of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of this compound, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,3,5-triazine scaffold is a privileged structure in pharmacology, known for its diverse biological activities.[1][2][3] This protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[4][5][6] We detail a robust, one-pot procedure starting from readily available precursors, explain the underlying reaction mechanism, and provide a step-by-step protocol for synthesis, purification, and characterization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Triazines and Microwave Synthesis

The 2,4-diamino-1,3,5-triazine core is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The substitution at the C6 position of the triazine ring is a critical determinant of a molecule's pharmacological profile, allowing for fine-tuning of its biological targets and physicochemical properties. The introduction of fluorine-containing moieties, such as the 2-fluoropropan-2-yl group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Traditional methods for synthesizing substituted triazines often require harsh conditions, long reaction times, and can result in low yields and significant byproduct formation.[10] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[11][12] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules.[13][14] This process, known as dielectric heating, involves two primary mechanisms: dipolar polarization and ionic conduction.[15] The result is rapid, uniform, and localized heating that can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time.[6][16]

This application note details a validated protocol for the synthesis of this compound via a microwave-assisted cyclocondensation reaction.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed cyclocondensation reaction between a biguanide salt (in this case, generated in situ or used directly) and an ester functionalized with the desired C6 substituent. Biguanides are versatile precursors for the formation of the 2,4-diamino-1,3,5-triazine ring system.[17]

The proposed reaction pathway is as follows:

  • Deprotonation: The strong base (sodium methoxide) deprotonates the biguanide hydrochloride, generating the free biguanide base, which is a potent nucleophile.

  • Nucleophilic Acyl Substitution: The terminal amino group of the biguanide attacks the electrophilic carbonyl carbon of ethyl 2-fluoro-2-methylpropanoate.

  • Cyclization: An intramolecular nucleophilic attack occurs from a nitrogen atom within the biguanide intermediate onto the newly formed amide-like carbon, initiating the formation of the six-membered triazine ring.

  • Elimination/Aromatization: The reaction concludes with the elimination of ethanol and water, leading to the formation of the stable, aromatic this compound product.

Microwave irradiation is particularly effective for this transformation as it rapidly heats the polar solvent (methanol) and the ionic intermediates, overcoming the activation energy barrier for the cyclization and elimination steps efficiently.[14]

Visualizing the Reaction Pathway

dot digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=12];

} caption="Overall reaction scheme."

G

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Biguanide hydrochloride≥98%Standard vendor
Ethyl 2-fluoro-2-methylpropanoate≥97%Standard vendor
Sodium methoxide (NaOMe), 25% in MeOHSolutionStandard vendor
Methanol (MeOH), anhydrous≥99.8%Standard vendor
Deionized WaterHigh PurityIn-house
Diethyl etherACS GradeStandard vendor
Equipment Specification
Microwave SynthesizerMonomode, 2.45 GHze.g., Anton Paar, CEM
10 mL Microwave Reaction VialBorosilicate glass
Magnetic Stir BarTeflon-coated
Analytical Balance± 0.1 mg
Filtration ApparatusBüchner funnel
Rotary EvaporatorStandard lab model
Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add biguanide hydrochloride (1.0 eq, e.g., 275 mg, 2.0 mmol).

  • Solvent Addition: Add 4 mL of anhydrous methanol to the vial. Stir the suspension for 2 minutes at room temperature.

  • Base Addition: Carefully add sodium methoxide solution (25% in MeOH, 4.0 eq, e.g., 1.8 mL, 8.0 mmol) to the suspension. The mixture should become a clear solution as the free biguanide base is formed.

  • Ester Addition: Add ethyl 2-fluoro-2-methylpropanoate (1.2 eq, e.g., 320 mg, 2.4 mmol) to the reaction mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the mixture according to the parameters specified in Table 1.

ParameterValueRationale
Temperature130 °CProvides sufficient thermal energy for cyclization while minimizing potential degradation.
Ramp Time2 minutesAllows for smooth and controlled heating to the target temperature.
Hold Time15 minutesSufficient time for the reaction to reach completion, as determined by optimization studies.[7][18]
PowerDynamic (Max 300 W)The instrument automatically adjusts power to maintain the set temperature.
StirringHighEnsures homogeneous heating and mixing of reagents.

Table 1: Microwave Reaction Parameters

  • Cooling: After irradiation, cool the reaction vial to room temperature (approx. 20 minutes) using the instrument's compressed air cooling system.

  • Product Isolation (Precipitation):

    • Transfer the cooled reaction mixture to a 50 mL beaker.

    • Slowly add 20 mL of cold deionized water while stirring.

    • A white precipitate of the crude product should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Purification (Filtration & Washing):

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with cold deionized water (2 x 10 mL) and cold diethyl ether (2 x 10 mL) to remove residual salts and unreacted starting materials.

  • Drying: Dry the purified white solid under high vacuum at 40°C for 4-6 hours to yield the final product.

G

Results and Characterization

Following this protocol, the synthesis of this compound is expected to proceed with high efficiency.

  • Expected Yield: 75-85%

  • Appearance: White crystalline solid

  • Purity (by ¹H NMR): >95%

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected characterization data are summarized in Table 2.

TechniqueExpected Results
¹H NMR δ (ppm) in DMSO-d₆: ~7.0-6.5 (br s, 4H, 2 x -NH₂), 1.65 (d, J = 22 Hz, 6H, 2 x -CH₃). The broad singlet for the amino protons is exchangeable with D₂O.
¹³C NMR δ (ppm) in DMSO-d₆: ~170 (C4/C2), ~165 (C6), 95 (d, J = 175 Hz, C(F)(CH₃)₂), 25 (d, J = 25 Hz, -CH₃).
¹⁹F NMR δ (ppm) in DMSO-d₆: ~-140 (septet, J = 22 Hz).
Mass Spec ESI-MS: Calculated for C₆H₁₀FN₅ [M+H]⁺: 172.0993; Found: 172.0995.

Table 2: Expected Analytical Characterization Data

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Sodium methoxide is corrosive and flammable. Handle it in a fume hood and avoid contact with skin and eyes. Anhydrous methanol is flammable and toxic.

  • Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Never heat a sealed vessel that is not designed for microwave use. Ensure the pressure and temperature sensors are functioning correctly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note presents a highly efficient, rapid, and reliable microwave-assisted method for the synthesis of this compound. By leveraging the principles of microwave heating, this protocol offers significant advantages over conventional methods, including drastically reduced reaction times, high yields, and operational simplicity.[4][19] The detailed procedure and characterization data provide researchers with a robust framework for accessing this and other novel 6-substituted-2,4-diamino-1,3,5-triazines for applications in drug discovery and materials science.

References

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
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  • PMC. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

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  • MDPI. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • Diakité, A. S., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

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  • Liang, Y., & Zhang, J. (2020). Iodine-Promoted Multicomponent Synthesis of 2,4-Diamino-1,3,5-triazines. Organic Letters. [Link]

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  • Diakité, A. S., et al. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • PMC. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. [Link]

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  • ChEMBL. (n.d.). Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. [Link]

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  • RSC Publishing. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

  • PMC. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

  • PMC. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). [Link]

  • Preprints.org. (2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. [Link]

  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds. [Link]

  • University of Glasgow. (n.d.). Synthesis of Biguanides and Guanamines and Their Effect on Glycogen Phosphorylase a and Steroid Metabolism in Cultured Hepatocyt. [Link]

  • MDPI. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. [Link]

  • ResearchGate. (n.d.). Microwave‐Assisted Clean Synthesis of 6‐Aryl‐2,4‐diamino‐1,3,5‐triazines in [bmim][PF6]. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). [Link]

  • Bentham Science. (2025). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. [Link]

  • Chemsrc. (2025). 2-fluoropropan-2-ylbenzene. [Link]

  • ResearchGate. (2025). Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. [Link]

  • RSC Publishing. (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. [Link]

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Application Note: High-Throughput Quantification of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a robust and reliable bioanalytical method for its quantification in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. This application note details a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for drug development professionals.[1][2][3][4][5][6]

The methodology leverages the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, coupled with a rapid and efficient sample preparation protocol.[7][8] This approach allows for high-throughput analysis, crucial for supporting preclinical and clinical trials.

Analyte & Internal Standard (IS) Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful LC-MS/MS method.

Analyte: this compound

PropertyValue (Predicted/Known)Source/Justification
Chemical Structure Publicly available chemical structure
Molecular Formula C7H12FN5Based on structure
Molecular Weight 185.20 g/mol Calculated from formula
CAS Number 1862175-63-0[9]
Predicted LogP ~1.5 - 2.5Based on similar structures like 6-fluoro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine (LogP 2.40). The fluoropropyl group suggests moderate hydrophobicity.[10]
Predicted pKa ~3-5The diamino-s-triazine core is basic. The exact pKa is unknown, but similar triazines exhibit pKa values in this range, influencing their charge state in solution.

Internal Standard (IS): 6-Propyl-1,3,5-triazine-2,4-diamine

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[11][12][13][14] In the absence of a commercially available SIL-IS for this novel compound, a structurally similar analog, 6-Propyl-1,3,5-triazine-2,4-diamine, is proposed.

PropertyValueSource/Justification
Chemical Structure Publicly available chemical structure
Molecular Formula C6H11N5[15]
Molecular Weight 153.19 g/mol [15]
CAS Number 5962-23-2[15]
Rationale for Selection Structural similarity to the analyte, ensuring comparable extraction efficiency and ionization response. The difference in molecular weight allows for clear differentiation in the mass spectrometer.

LC-MS/MS Method Development

The optimization of chromatographic and mass spectrometric conditions is critical for achieving the desired sensitivity, selectivity, and robustness.

Chromatographic Conditions

The predicted moderate hydrophobicity of the analyte (LogP ~1.5-2.5) suggests that reversed-phase chromatography is a suitable separation technique.

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemA UHPLC system is preferred for faster analysis times and improved peak resolution.
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides good retention for moderately hydrophobic compounds. The short column length allows for rapid gradient elution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes the protonation of the basic analyte, leading to better peak shape and enhanced ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength.
Gradient 5% B to 95% B over 3 minutesA rapid gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometric Conditions

Electrospray ionization (ESI) in positive ion mode is selected due to the basic nature of the diamino-s-triazine moiety, which is readily protonated.

ParameterSettingRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerEssential for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the triazine ring and amino groups are readily protonated.
Capillary Voltage 3.5 kVOptimized for maximal ion generation.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Gas Nitrogen
Desolvation Temp. 400 °CTo ensure efficient solvent evaporation.
Cone Gas Flow 50 L/hrTo prevent solvent droplets from entering the mass analyzer.
Desolvation Gas Flow 800 L/hrTo facilitate complete desolvation of the analyte ions.
MRM Transition Optimization

The selection of specific and intense precursor-to-product ion transitions is fundamental to the selectivity and sensitivity of the MRM assay.[16][17][18]

Predicted MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 186.1 [M+H]+124.120
Analyte 186.1 [M+H]+85.125
Internal Standard 154.2 [M+H]+112.118
Internal Standard 154.2 [M+H]+68.122

Justification of Predicted Transitions: The fragmentation of triazine compounds often involves the loss of side chains and cleavage of the triazine ring. For the analyte, the loss of the fluoropropyl group (C3H6F) would result in a fragment of m/z 124.1. Further fragmentation could lead to the formation of smaller, characteristic ions. For the internal standard, the loss of the propyl group (C3H7) would lead to a fragment of m/z 112.1.

Sample Preparation Protocol

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while ensuring high and reproducible recovery of the analyte.[10][19][20][21][22][23][24][25][26] Three common techniques were evaluated: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) - Recommended Protocol

PPT is a simple, fast, and cost-effective method suitable for high-throughput analysis.[27][28][29]

Workflow:

Caption: Protein Precipitation Workflow

Detailed Steps:

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.[3]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Alternative Protocols (for consideration if matrix effects are significant)

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[30]

Workflow:

Caption: Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE): SPE offers the highest degree of sample cleanup and can be used to concentrate the analyte.[20][25][26]

Workflow:

Caption: Solid-Phase Extraction Workflow

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[1][2][3][4][5][6]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria (FDA/EMA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity & Range The range of concentrations over which the method is accurate and precise.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.For quality control (QC) samples at LLOQ, LQC, MQC, and HQC levels, the mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The matrix factor should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The stability of the analyte in plasma under various storage and handling conditions.Analyte concentrations in stability samples should be within ±15% of the nominal concentration. This includes freeze-thaw, short-term (bench-top), and long-term stability.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, utilizing protein precipitation for sample preparation and MRM for detection, offers a high-throughput and reliable solution for supporting drug development studies. The method is designed to be validated in accordance with global regulatory standards, ensuring the generation of high-quality bioanalytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Mtoz Biolabs. Advantages and Disadvantages of Multiple Reaction Monitoring. [Link]

  • Mtoz Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pan, J., et al. (2012). Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots. [Link]

  • van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

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  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

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  • Khan, M. A., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]

  • LCGC International. (2020). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. [Link]

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  • Stanciu, G., et al. (2010). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. [Link]

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  • MolForge. 6-fluoro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine (CID 34926) - Molecular Properties & Analysis. [Link]

  • Taylor & Francis Online. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. [Link]

  • Thermo Fisher Scientific. Analysis of triazines by capillary electrochromatography/electrospray ionization‐mass spectrometry using a low‐flow sheath liquid interface. [Link]

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Application Note: Advanced Sample Preparation and Crystallization Protocols for X-Ray Crystallography of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazine derivatives—encompassing both 1,3,5-triazine and 1,2,4-triazine cores—are highly versatile scaffolds utilized in medicinal chemistry (e.g., kinase inhibitors, adenosine receptor antagonists) and materials science (e.g., high-density energetic materials) 1, 2. Single-crystal X-ray diffraction (SCXRD) is the definitive analytical technique for elucidating their absolute stereochemistry, binding modes, and intermolecular hydrogen-bonding networks 3, 4.

However, obtaining diffraction-quality single crystals of triazines presents a unique crystallographic challenge. The highly planar, nitrogen-rich aromatic core strongly promotes rapid


 stacking, which frequently results in kinetic trapping, twinning, or the formation of microcrystalline powders rather than robust single crystals 5. This application note outlines a causality-driven framework for solvent selection, crystallization methodologies, and crystal handling optimized specifically to overcome the inherent crystallization barriers of triazine derivatives.

Physicochemical Profiling & Solvent Strategy

Before initiating any crystallization protocol, the solubility profile and chemical stability of the triazine compound must be systematically assessed 5. The choice of solvent dictates the thermodynamic pathway of crystal growth:

  • Disrupting

    
     Stacking:  To prevent the rapid face-to-face stacking of planar triazine rings, solvents with bulky aromatic geometries (e.g., toluene, chlorobenzene) are often employed as the primary solvent. These molecules transiently intercalate between triazine monomers in solution, slowing the nucleation rate and favoring the growth of larger, defect-free crystals.
    
  • Controlling Hydrogen Bonding (Protic vs. Aprotic): Triazines exhibit significant conformational flexibility depending on the solvent environment 6. For amino-substituted triazines, protic solvents (ethanol, methanol) actively participate in the hydrogen-bonding network, which can lead to the formation of co-crystals or solvates. Conversely, aprotic solvents (chloroform, dichloromethane) force the triazine molecules to self-assemble via direct intermolecular hydrogen bonds, revealing the native conformation of the active pharmaceutical ingredient (API) 6.

Table 1: Quantitative Summary of Solvent Systems and Crystallization Outcomes
Triazine ClassPreferred Solvent (Inner)Anti-Solvent (Outer)Crystallization MethodTypical Crystal HabitCausality / Mechanism
1,2,4-Triazine Kinase Inhibitors Chloroform / DCMHexane / PentaneVapor DiffusionBlock / PrismAprotic solvent prevents H-bond disruption; slow anti-solvent diffusion controls

-stacking.
1,3,5-Triazine Energetic Materials Acetone / Ethyl AcetateN/ASlow EvaporationEquant / PolyhedralModerate polarity balances solubility; slow evaporation yields high-density packing 1.
Amino-Triazine Derivatives Ethanol / MethanolDiethyl EtherLayering / DiffusionNeedles / PlatesProtic solvents participate in H-bonding networks, often forming solvates or co-crystals.
Triazine Coordination Polymers Supercritical CO

/ CHCl

N/ASoft CrystallizationVariableSolvent protic/aprotic nature controls the tritopic triazine conformation during assembly 6.

Workflow Visualization

G N1 Triazine Derivative Synthesis & Purity Check N2 Solubility Profiling (Protic vs Aprotic) N1->N2 N3 Method Selection N2->N3 N4 Vapor Diffusion (Anti-solvent) N3->N4 N5 Slow Evaporation (Single/Mixed Solvent) N3->N5 N6 Crystal Harvesting & Cryoprotection N4->N6 N5->N6 N7 Single-Crystal X-Ray Diffraction N6->N7

Figure 1: Decision matrix and workflow for the crystallization of triazine derivatives.

Detailed Experimental Protocols

Protocol A: Vapor Diffusion (Vial-in-Vial Method)

Vapor diffusion is highly effective for complex triazine derivatives (e.g., bulky kinase inhibitors). It allows for an extremely gradual decrease in solubility, which is critical to preventing the rapid precipitation that causes twinning 7.

Step 1: Chemical Assessment & Dissolution Dissolve 5–10 mg of the highly pure (>95%) triazine derivative in 0.5 mL of a "good" solvent (e.g., chloroform or dichloromethane) in a 2 mL inner glass vial. Causality: Chloroform dissolves the planar core efficiently without acting as a strong hydrogen-bond competitor, preserving the native molecular conformation.

Step 2: Filtration Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean inner vial. Causality: Removing heterogeneous nucleation sites (e.g., dust particles, undissolved API) prevents microcrystalline showers, ensuring that only a few high-quality nucleation events occur [[5]]().

Step 3: Anti-Solvent Setup Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 2–3 mL of a volatile anti-solvent (e.g., pentane or hexane). Seal the outer vial tightly with a Teflon-lined cap. Causality: The higher vapor pressure of the anti-solvent drives its slow diffusion through the vapor phase into the inner vial. This gradually lowers the dielectric constant of the solution, inducing controlled supersaturation 7.

Validation Checkpoint: After 48 hours, inspect the inner vial under a stereomicroscope. A slight opalescence indicates nucleation is beginning. If rapid, cloudy precipitation is observed, the anti-solvent diffusion rate was too high; the protocol must be restarted using a less volatile anti-solvent or by lowering the ambient temperature.

Protocol B: Slow Evaporation (For Energetic/Halogenated Triazines)

For highly substituted 1,3,5-triazines where high-density packing is required, slow evaporation from a moderately polar solvent is preferred 1.

Step 1: Saturated Solution Preparation Dissolve 10 mg of the compound in a moderately polar solvent (e.g., acetone or ethyl acetate) until near saturation 7. Filter the solution into a clean vial.

Step 2: Controlled Evaporation Seal the vial with Parafilm and puncture 1 to 2 microscopic holes using a fine needle. Place the vial in a vibration-free environment at a constant temperature (e.g., 20 °C). Causality: Rapid evaporation leads to kinetic trapping, yielding twinned or skeletal crystals. Restricting airflow ensures thermodynamic control, allowing molecules sufficient time to arrange into the lowest-energy, highest-density crystal lattice 5.

Validation Checkpoint: Extract a test crystal and observe it under a petrographic microscope with crossed polarizers. A true single crystal will exhibit complete, uniform extinction (turning completely dark) every 90 degrees of rotation. Patchy or sweeping extinction indicates twinning [[8]]().

Protocol C: Crystal Harvesting and Cryoprotection

Triazine crystals, especially those grown from mixed solvent systems or containing co-crystallized solvent molecules, are notoriously fragile and prone to efflorescence (solvent loss) when exposed to ambient air 4.

Step 1: Cryoprotectant Application Using a glass pipette, transfer the crystal along with a small amount of its mother liquor onto a glass slide. Immediately submerge the crystal in a drop of inert perfluoropolyether oil (e.g., Paratone-N or Fomblin Y). Causality: The oil acts as an impermeable barrier. It prevents the evaporation of lattice-bound solvent molecules (which would destroy the crystal lattice) and displaces surface water, preventing the formation of polycrystalline ice rings during cryo-cooling 5.

Step 2: Mounting Under a stereomicroscope, use a polyimide micro-loop (e.g., MiTeGen) sized appropriately for the crystal (typically 100–200 µm) to scoop the crystal out of the oil drop. Causality: Polyimide loops minimize mechanical stress on the fragile planar layers of the triazine crystal compared to traditional glass capillaries 4.

Step 3: Flash Cooling Rapidly transfer the mounted crystal to the goniometer head and plunge it directly into the 100 K nitrogen gas stream. Causality: Flash cooling minimizes the thermal motion of the atoms (reducing B-factors), drastically improving the resolution of the diffraction data and mitigating radiation damage caused by the intense X-ray beam 1.

Validation Checkpoint: Before commencing full data collection, perform a preliminary 5-minute rotational scan on the diffractometer. The presence of sharp, well-defined diffraction spots extending to high resolution (e.g., <0.84 Å) validates the success of the cryoprotection and mounting process 8.

References

  • How to grow crystals for X-ray crystallography International Union of Crystallography (IUCr) URL: [Link]

  • Single-crystal X-ray Diffraction - User's Guide SERC (Carleton College) URL:[Link]

  • High-density insensitive energetic materials: 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine RSC Advances (RSC Publishing) URL: [Link]

  • Optimization of the Lead Compound NVP‐BHG712 as a Colorectal Cancer Inhibitor PUBDB (DESY) URL:[Link]

  • Results for "Single Crystal X-ray Diffraction" Springer Nature Experiments URL: [Link]

  • Tuning the Structure and Flexibility of Coordination Polymers via Solvent Control of Tritopic Triazine Conformation during Crystallization Figshare URL: [Link]

  • Discovery of 1,2,4-Triazine Derivatives As Adenosine A(2A) Antagonists Using Structure Based Drug Design ResearchGate URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a substituted diamino-s-triazine derivative. The 1,3,5-triazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors for oncology and inflammatory diseases.[1][2][3] The introduction of a fluorinated isopropyl group can significantly enhance metabolic stability and binding affinity, making this compound a promising candidate for drug development programs.

This document provides a comprehensive guide for the synthesis and scale-up manufacturing of this compound, intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. The guide outlines a robust synthetic strategy, detailed laboratory-scale and pilot-scale protocols, and critical considerations for process safety, quality control, and troubleshooting.

Proposed Synthetic Strategy

The manufacturing process is designed as a two-step synthesis. The first step involves the preparation of the key intermediate, Methyl 2-fluoro-2-methylpropanoate. The second, and final, step is the condensation of this ester with Biguanide hydrochloride to yield the target molecule. This approach is based on established and reliable methods for the synthesis of 2,4-diamino-1,3,5-triazines.[4][5][6]

Figure 1: Proposed Synthetic Pathway

The choice of a condensation reaction between an ester and a biguanide derivative is advantageous for scale-up due to the general availability of starting materials and the typically clean reaction profiles.[4][5]

Part I: Laboratory-Scale Synthesis (Gram Scale)

This section details the procedure for synthesizing the target compound on a laboratory scale, which serves as the basis for the subsequent scale-up.

Step 1: Synthesis of Methyl 2-fluoro-2-methylpropanoate

The synthesis of the fluorinated ester intermediate is a critical first step. Direct fluorination of the parent ester is a feasible approach. While various fluorinating agents exist, for safety and selectivity, a modern electrophilic fluorinating agent like Selectfluor is preferable to more hazardous options like perchloryl fluoride.[7][8]

Materials:

  • Methyl isobutyrate

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve methyl isobutyrate (1.0 eq) in anhydrous DCM.

  • Under a positive pressure of argon or nitrogen, add Selectfluor (1.1 eq) portion-wise to the stirred solution at room temperature. An initial slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl 2-fluoro-2-methylpropanoate.

Step 2: Synthesis of this compound

This step involves the base-mediated condensation of the fluorinated ester with biguanide hydrochloride.[4][6]

Materials:

  • Methyl 2-fluoro-2-methylpropanoate (from Step 1)

  • Biguanide hydrochloride

  • Sodium methoxide (NaOMe), 25% solution in methanol

  • Methanol (MeOH), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas inlet

Protocol:

  • To a round-bottom flask containing anhydrous methanol, add biguanide hydrochloride (1.2 eq).

  • To this suspension, add sodium methoxide solution (2.5 eq) dropwise at room temperature.

  • Add Methyl 2-fluoro-2-methylpropanoate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash with cold methanol to remove unreacted starting materials and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Part II: Scale-Up Procedures to Pilot Plant (Kilogram Scale)

Transitioning from the laboratory to a pilot plant requires careful consideration of process safety, equipment, and handling of larger quantities of materials.

Scale_Up_Workflow Figure 2: Pilot Plant Manufacturing Workflow RM Raw Material Staging & QC R1 Reactor 1: Intermediate Synthesis (Fluorination) RM->R1 Methyl Isobutyrate Selectfluor, DCM R2 Reactor 2: Triazine Formation (Condensation) RM->R2 Biguanide HCl NaOMe, Methanol WU1 Work-up & Quench (Aqueous Wash) R1->WU1 Reaction Mixture ISO1 Isolation 1: Distillation WU1->ISO1 Organic Phase INT_QC Intermediate QC (GC-MS, NMR) ISO1->INT_QC Crude Intermediate INT_QC->R2 Purified Intermediate CRY Crystallization Vessel R2->CRY Crude Product Slurry FIL Filtration (e.g., Nutsche Filter) CRY->FIL Crystals DRY Drying (Vacuum Oven) FIL->DRY Wet Cake FP Final Product Packaging & QC DRY->FP Dried Powder

Figure 2: Pilot Plant Manufacturing Workflow
Process and Equipment Considerations
  • Reactors: Jacketed glass-lined or stainless steel reactors are recommended for their chemical resistance and heat transfer capabilities.[10] For the fluorination step, materials of construction must be carefully evaluated for compatibility.

  • Material Transfer: Use of closed-system transfer pumps for liquids and solids to minimize operator exposure.

  • Temperature Control: The fluorination reaction's exothermicity must be managed. A reactor with efficient cooling and a reliable temperature control unit is essential. Gradual, subsurface addition of reagents is critical.

  • Mixing: Efficient agitation is crucial for maintaining homogeneity and ensuring effective heat transfer, especially in the larger reactor volume. Baffles within the reactor can prevent vortex formation and improve mixing.

  • Purification: For kilogram-scale production, fractional distillation for the intermediate and recrystallization for the final product are suitable. A Nutsche filter dryer can be used for efficient filtration and drying of the final product.

Pilot-Scale Manufacturing Protocol

Step 1: Intermediate Synthesis (Target Scale: 5 kg)

  • Charge the primary reactor (e.g., 100 L glass-lined reactor) with anhydrous DCM (30 L).

  • Add Methyl isobutyrate (5.0 kg, 1.0 eq).

  • Begin agitation and ensure the reactor is inerted with nitrogen.

  • Slowly add Selectfluor (6.9 kg, 1.1 eq) via a solids charging system over 2-3 hours, maintaining the internal temperature below 30 °C.

  • Stir at 20-25 °C for 12-24 hours.

  • In-Process Control (IPC): Take a sample and analyze by GC-MS to confirm the disappearance of the starting material.

  • Slowly add saturated NaHCO₃ solution (20 L) to quench the reaction, controlling any gas evolution.

  • After settling, separate the lower organic layer.

  • Wash the organic layer with water (2 x 15 L).

  • Transfer the organic layer to a distillation unit and distill off the DCM.

  • Perform vacuum distillation to purify the Methyl 2-fluoro-2-methylpropanoate.

Step 2: Final Product Synthesis (Target Scale: 5 kg of intermediate)

  • Charge a second, larger reactor (e.g., 200 L) with anhydrous methanol (50 L).

  • Add Biguanide hydrochloride (6.5 kg, 1.2 eq).

  • Under agitation, slowly add 25% sodium methoxide in methanol (10.6 L, 2.5 eq), keeping the temperature below 30 °C.

  • Add the purified Methyl 2-fluoro-2-methylpropanoate (5.0 kg, 1.0 eq) to the reactor.

  • Heat the reaction mixture to reflux (approx. 65 °C) and hold for 4-8 hours.

  • IPC: Monitor the reaction by HPLC. The reaction is complete when the area % of the starting ester is <1%.

  • Cool the reactor to 0-5 °C and hold for at least 2 hours to maximize precipitation.

  • Filter the product using a Nutsche filter.

  • Wash the filter cake with cold methanol (2 x 10 L).

  • Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved.

Data Summary: Lab vs. Pilot Scale
ParameterLaboratory Scale (10g)Pilot Scale (5kg)Key Scale-Up Considerations
Intermediate Synthesis
Methyl Isobutyrate10 g5.0 kgAccurate charging of larger quantities.
Selectfluor13.8 g6.9 kgControlled addition to manage exotherm.
Reaction Volume~100 mL~50 LEfficient mixing and heat transfer are critical.
Final Product Synthesis
Intermediate Ester10 g5.0 kg-
Biguanide HCl13 g6.5 kg-
NaOMe (25% in MeOH)21.2 mL10.6 LControlled addition to manage exotherm.
Reaction Volume~150 mL~75 LMaintain efficient agitation for the slurry.
Overall
Typical Yield60-75%55-70%Yields may slightly decrease due to handling losses.
Purity (after purification)>98%>98%The efficiency of purification can be volume-dependent.

Quality Control and Analytical Methods

The final product must be characterized to ensure its identity, purity, and quality. The following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.[8]

Health, Safety, and Environmental (HSE) Considerations

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Handling of Reagents:

    • Selectfluor: Is an oxidizing agent. Avoid contact with combustible materials. Handle in a well-ventilated area.

    • Sodium Methoxide: Is corrosive and flammable. Handle under an inert atmosphere.

    • DCM and Methanol: Are flammable and toxic. Use in a well-ventilated area or fume hood.

  • Process Safety: The fluorination reaction can be exothermic and requires careful temperature control. Emergency quenching procedures should be in place. Manufacturing of fluorinated organic compounds requires robust equipment and adherence to strict safety protocols to prevent leaks and emissions.[10][11]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be segregated.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Fluorination) - Incomplete reaction. - Degradation of starting material or product.- Ensure the fluorinating agent is fresh and active. - Increase reaction time and monitor by GC-MS. - Maintain strict temperature control.
Low yield in Step 2 (Condensation) - Insufficient base. - Incomplete reaction. - Product solubility in methanol.- Ensure accurate stoichiometry of NaOMe. - Extend reflux time and monitor by HPLC. - Ensure the mixture is cooled sufficiently before filtration.
Product fails purity specifications - Incomplete reaction. - Inefficient purification.- Re-run the reaction with optimized conditions. - Perform a second recrystallization with a different solvent system.

References

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. PMC. [Link]

  • Gensler, W. J., Ahmed, Q. A., & Leeding, M. V. (1968). Fluorination of Methyl Isobutyrate with Perchloryl Fluoride. The Journal of Organic Chemistry.
  • Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facilities. Efpia.
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. ijpras. [Link]

  • Diakité, A. S., et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 13(4), 1-11.
  • Schematic diagram of the reaction of biguanides with several esters. ResearchGate. [Link]

  • Environmentally friendly and safe method of producing fluorochemicals.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]

  • A preparation method of seven flaoro methyl isobutyrates.
  • Byproduct formation in the synthesis of 2-Fluoro-2-methylbutano
  • Formation of isobutyric acid or methyl isobutyrate.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. ijpras. [Link]

  • Responsible Manufacturing. Chemours.
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing).
  • Methyl perfluoroisobutano
  • Methyl 2-fluoroacryl
  • Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. ChEMBL. [Link]

  • Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
  • Methyl (2R)
  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and formulation developers facing aqueous solubility challenges with 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine .

Rather than relying on generic formulation advice, this center deconstructs the specific physicochemical barriers of this molecule and provides field-proven, self-validating protocols to overcome them.

Part 1: Molecular Profiling & Causality (The "Why")

To solve a solubility issue, we must first understand the molecular antagonist. This compound is notoriously difficult to dissolve in aqueous media because it exhibits a dual "brick-dust" and "grease-ball" profile [1]:

  • The "Brick-Dust" Core: The 1,3,5-triazine-2,4-diamine scaffold is highly planar. The primary amines act as strong hydrogen-bond donors, while the triazine nitrogens act as acceptors. This creates a dense, highly stable crystalline lattice with a high melting point. Water molecules simply lack the thermodynamic driving force to break these intermolecular bonds.

  • The "Grease-Ball" Tail: The 6-(2-fluoropropan-2-yl) moiety is exceptionally hydrophobic. The introduction of the strongly electronegative fluorine atom onto the branched isopropyl group increases the molecule's overall lipophilicity (LogP) and creates a hydration-shell repulsion effect in water [2].

Because of this dual nature, standard single-variable approaches (like simply lowering the pH) often fail. You must simultaneously disrupt the crystal lattice and mask the hydrophobic tail.

Part 2: Diagnostic FAQs

Q: I dissolved the compound in 100% DMSO at 10 mM, but it immediately crashes out as a cloudy suspension when I add it to my cell culture media. What is happening? A: This is a classic "solvent-shift" precipitation. When the DMSO stock is diluted into the aqueous media, the local solubility limit of the highly lipophilic fluoroisopropyl group is exceeded before the solvent can evenly disperse. Fix: Pre-mix your DMSO stock with a surfactant (e.g., 5% Tween-80) before introducing it to the aqueous buffer, and ensure the media is warmed to 37°C prior to addition.

Q: The molecule has basic amine groups. Can I just lower the pH to dissolve it? A: Yes, but with limitations. The triazine-2,4-diamine core is weakly basic and will protonate at acidic pH (typically pH < 3.0), forming a salt which increases polarity [3]. However, because the lattice energy is so high, protonation alone may not be enough to achieve concentrations above 1 mg/mL. A hybrid approach (low pH + co-solvent) is highly recommended.

Q: Which cyclodextrin is best suited for this molecule? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cavity size of β-cyclodextrin is perfectly suited to encapsulate the branched 2-fluoropropan-2-yl group, shielding the hydrophobic tail from the aqueous environment while the triazine core remains exposed for hydrogen bonding with the surrounding water.

Part 3: Visual Troubleshooting Workflows

G A 6-(2-Fluoropropan-2-yl)- 1,3,5-triazine-2,4-diamine Solubility < 0.1 mg/mL B Is the target assay in vivo or in vitro? A->B C In Vitro Assays (Cell Culture/Enzymatic) B->C D In Vivo Studies (PK/PD/Tox) B->D E Use DMSO Stock (10-50 mM) Dilute in assay buffer (Max 1% DMSO) C->E H Check pH Tolerance (Target pH 2-4 for dissolution) D->H F Does it precipitate upon dilution? E->F G Add 0.1% Tween-20 or BSA to assay buffer F->G Yes I Formulate as Salt (e.g., HCl or Mesylate) H->I If acidic pH acceptable J Use Co-solvent/Surfactant (e.g., 10% DMSO, 40% PEG400, 50% Saline) H->J If physiological pH required

Caption: Decision tree for selecting a solubility enhancement strategy based on application.

Complexation API Free Drug (Insoluble) Complex Inclusion Complex (Water Soluble) API->Complex Hydrophobic interaction (Fluoroisopropyl group) CD HP-β-CD (Host) CD->Complex Encapsulation

Caption: Mechanism of HP-β-CD inclusion complexation targeting the hydrophobic fluoroisopropyl moiety.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Hybrid Co-Solvent Formulation for In Vivo Dosing (IV/PO)

Objective: Achieve a stable 2–5 mg/mL clear solution at physiological pH. Mechanism: This protocol uses a strong aprotic solvent to shatter the crystal lattice, a polymer to stabilize the hydrophobic tail, and an aqueous phase for volume.

  • Primary Solubilization: Weigh 2.0 mg of the API into a clean glass vial. Add 100 µL of Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds.

    • Self-Validation Step: Hold the vial to the light. If micro-crystals remain, the lattice energy is not fully overcome. Sonicate in a water bath at 40°C for 5 minutes until optically clear.

  • Surfactant/Polymer Addition: Add 400 µL of PEG 400 to the DMSO solution. Vortex thoroughly. The PEG acts as a steric stabilizer to prevent precipitation during the upcoming aqueous shift.

  • Aqueous Phase Integration: Slowly add 500 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Do not add the saline all at once, as local supersaturation will cause immediate crashing.

  • Verification: The final solution (10% DMSO / 40% PEG 400 / 50% Saline) should remain clear for at least 4 hours at room temperature.

Protocol B: HP-β-CD Complexation (Solvent-Free)

Objective: Create an aqueous-only formulation avoiding organic solvents, ideal for sensitive cell lines or toxicity studies.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water or PBS.

  • API Introduction: Add the API powder directly to the CD solution (target 2 mg/mL). The solution will initially be a cloudy suspension.

  • Equilibration: Stir continuously at 500 RPM at room temperature for 24–48 hours. Causality Note: Inclusion complexation is a thermodynamic equilibrium process; it requires significant time for the fluoroisopropyl group to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

Part 5: Quantitative Data Presentation

Formulation StrategyMechanism of ActionProsConsExpected Solubility Enhancement
pH Adjustment (pH < 3) Protonation of basic triazine/amine nitrogensSimple, no excipients requiredUnsuitable for neutral pH assays; GI irritation5x to 10x
Co-solvent (DMSO/PEG) Disruption of crystal lattice & steric stabilizationRapid preparation; high max concentrationHigh osmolarity; DMSO toxicity in some cells50x to 100x
HP-β-CD Complexation Encapsulation of the lipophilic fluoroisopropyl groupAqueous-only; highly biocompatibleRequires 24h+ preparation time; CD cost20x to 40x
Nanosuspension (Milling) Increased surface area to volume ratioNo organic solvents; high dose deliveryRequires specialized wet-milling equipmentApparent solubility >100x

References

  • Title: How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations Source: American Pharmaceutical Review URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Formulating Poorly Water Soluble Drugs Source: AAPS Advances in Pharmaceutical Sciences Series URL: [Link]

Technical Support Center: Purification of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing defluorinated byproducts from your synthesis batches. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target compound.

Introduction: The Challenge of Defluorination

The synthesis of this compound can sometimes be accompanied by the formation of defluorinated impurities. The tertiary alkyl fluoride moiety is susceptible to nucleophilic substitution, particularly hydrolysis, which can occur during the synthesis, workup, or even storage if acidic or moist conditions are present. [3, 6, 16] The most common defluorinated byproduct is the corresponding tertiary alcohol, 6-(2-hydroxypropan-2-yl)-1,3,5-triazine-2,4-diamine.

The presence of this and other related impurities can significantly impact the results of downstream applications, including biological assays and further chemical transformations. Therefore, effective purification is a critical step in ensuring the quality and reliability of your research. This guide will walk you through the principles and practical steps for analyzing and removing these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the defluorinated byproduct I'm seeing in my analysis?

A1: The most probable defluorinated byproduct is 6-(2-hydroxypropan-2-yl)-1,3,5-triazine-2,4-diamine. This results from the hydrolysis of the tertiary fluoride. Tertiary alkyl halides are prone to SN1 reactions, where the fluorine atom is replaced by a hydroxyl group from water. [16]

Q2: How can I confirm the presence of the defluorinated byproduct?

A2: A combination of analytical techniques is recommended:

  • LC-MS: This is a powerful tool for identifying the parent compound and the byproduct. You should observe a mass peak corresponding to the molecular weight of the hydroxylated compound.

  • ¹H NMR: The proton NMR spectrum of the mixture will likely show a new singlet in the upfield region corresponding to the methyl groups adjacent to the newly formed tertiary alcohol.

  • ¹⁹F NMR: This is a definitive method to assess the purity of your fluorinated compound. The presence of the defluorinated byproduct will result in a decrease in the relative integration of the fluorine signal corresponding to your target molecule. [11]

Q3: What is the fundamental principle behind separating the fluorinated compound from its hydroxylated byproduct?

A3: The separation relies on the significant difference in polarity between the two compounds. The replacement of a fluorine atom with a hydroxyl group does two things:

  • It decreases the overall hydrophobicity of the molecule.

  • It introduces a hydrogen bond donor, which significantly increases the compound's polarity.

This difference in polarity can be exploited using chromatographic and crystallization techniques. [15]

Q4: Which purification method is generally more effective: chromatography or crystallization?

A4: Both methods can be highly effective, and the choice often depends on the scale of your purification and the level of purity required.

  • Chromatography (especially HPLC) is excellent for achieving very high purity (>99%) and is suitable for both small and medium scales. It offers high resolving power. [2, 20]

  • Crystallization is a more scalable and cost-effective method for bulk purification. It is particularly effective if there is a significant difference in the solubility of the desired product and the impurities in a given solvent system. [7, 31]

For optimal results, a combination of both techniques is often employed: an initial bulk purification by crystallization followed by a final polishing step using preparative HPLC.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Poor separation in Reversed-Phase HPLC (co-elution) - Inappropriate mobile phase composition. - Unsuitable column chemistry.- Increase the aqueous component of your mobile phase to better retain and separate the more polar hydroxylated byproduct. - Try a different column. While C18 is a good starting point, a C8 or a phenyl-hexyl column may offer different selectivity. [1] - Consider using a fluorinated stationary phase, which can provide unique selectivity for fluorinated compounds. [4]
"Oiling out" during crystallization - The compound is too soluble in the chosen solvent, even at low temperatures. - The cooling rate is too fast.- Add an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the solution at a slightly elevated temperature until you observe slight turbidity, then allow it to cool slowly. - Try a different solvent system. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., water, hexane) is often effective for triazine derivatives. [2] - Ensure a slow cooling process. You can insulate the crystallization vessel to slow down the rate of cooling. [31]
Low recovery after purification - The compound may be partially soluble in the crystallization solvent even at low temperatures. - The compound may be adsorbing irreversibly to the silica gel in normal-phase chromatography.- For crystallization, minimize the amount of hot solvent used for dissolution. Cool the filtrate in an ice bath to maximize precipitation before filtering. - For normal-phase chromatography, consider deactivating the silica gel by adding a small amount of a polar modifier like triethylamine or methanol to the eluent. Alternatively, use a different stationary phase like alumina. [7]
Recurrence of the impurity after purification and storage - The purified compound is stored under conditions that promote hydrolysis (presence of moisture, acidic or basic residues).- Ensure the final product is thoroughly dried under high vacuum. - Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon). - Ensure all residual acids or bases from the synthesis or purification are removed.

Experimental Protocols

Protocol 1: Analytical Purity Assessment by Reversed-Phase HPLC

This protocol is designed to resolve the parent compound from its more polar hydroxylated byproduct.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a 95:5 (A:B) ratio and ramp to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Profile: The more polar 6-(2-hydroxypropan-2-yl)-1,3,5-triazine-2,4-diamine will elute earlier than the parent this compound.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)

This method is suitable for purifying gram-scale quantities of the compound.

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol. Start with a low polarity mobile phase and gradually increase the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution:

    • Begin with 100% hexane or dichloromethane to elute non-polar impurities.

    • Gradually increase the percentage of ethyl acetate or methanol.

    • The less polar parent compound, this compound, should elute before the more polar hydroxylated byproduct.

  • Monitoring: Collect fractions and monitor by TLC (using the same eluent system) or analytical HPLC.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent system should be determined experimentally on a small scale.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexane) at room temperature and at their boiling points. The ideal solvent will fully dissolve your compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen "good" solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Anti-Solvent Addition (if needed): If crystallization does not occur upon cooling, add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly.

  • Crystal Collection: Once crystallization is complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Visualization of Concepts

Logical Flow for Purification Strategy Selection

Purification_Strategy cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Options cluster_decision Decision Point cluster_final Final Product start Crude Product (Mixture of Fluorinated and Defluorinated Compounds) analysis Purity Assessment (HPLC, LC-MS, NMR) start->analysis decision Purity Goal & Scale? analysis->decision chromatography Chromatography (High Purity, Small to Medium Scale) final_product High-Purity This compound chromatography->final_product crystallization Crystallization (Scalable, Cost-Effective) crystallization->final_product decision->chromatography >99% Purity or Small Scale decision->crystallization Bulk Purification or Moderate Purity

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Conceptual Diagram of Chromatographic Separation

Chromatographic_Separation cluster_column Reversed-Phase HPLC Column (e.g., C18) cluster_compounds Eluting Compounds p1 p2 p3 p4 p5 label_start Injection byproduct Defluorinated Byproduct (More Polar, Elutes First) label_start->byproduct Time label_end Detection product Target Compound (Less Polar, Elutes Later) product->label_end

Caption: Elution order in reversed-phase chromatography.

References

  • Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Journal of Organic Chemistry. (2023). Synthetic Advantages of Defluorinative C–F Bond Functionalization. [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Organic Letters. (2009). C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. [Link]

  • Semantic Scholar. (n.d.). A Review on the Halodefluorination of Aliphatic Fluorides. [Link]

  • PMC. (2025). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. [Link]

  • Google Patents. (n.d.).
  • ACS Omega. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). [Link]

  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Photochemical & Photobiological Sciences. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. [Link]

  • PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • mBio. (2025). Matrix-independent screening of defluorination in vitro and in vivo. [Link]

  • mBio. (n.d.). Matrix-independent screening of defluorination in vitro and in vivo. [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

  • ChemKey. (n.d.). Electronegativity – Polar Bonds in Organic Compounds. [Link]

  • Scribd. (2023). Chromatography for Chemists. [Link]

  • Dr. Maisch. (n.d.). Reversed Phase. [Link]

  • Analytical Methods. (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. [Link]

  • PubMed. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • ResearchGate. (n.d.). Is Organic Fluorine Really “Not” Polarizable?. [Link]

  • Jordi Labs. (n.d.). Normal Phase Chromatography Analytical Techniques. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • YouTube. (2020). Polar vs Nonpolar | Organic Chemistry 1.5. [Link]

  • PubChem. (n.d.). 6-Propoxy-1,3,5-triazine-2,4-diamine. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Environmental Science & Technology. (2026). Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals. [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

  • PubMed. (2001). Solubility of triazine pesticides in pure and modified subcritical water. [Link]

  • Journal of Fluorine Chemistry. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

  • PMC. (n.d.). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • Cheméo. (2025). 6-Chloro-1,3,5-triazine-2,4-diamine Properties. [Link]

  • PMC. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Organic Letters. (n.d.). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. [Link]

  • Journal of the American Chemical Society. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. [Link]

  • PMC. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

  • CrystEngComm. (n.d.). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (CAS 645-93-2). [Link]

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Fluorinated Triazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated triazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for overcoming steric hindrance, a common and often frustrating challenge in this area of synthetic chemistry. The introduction of fluorine atoms can dramatically alter the electronic, lipophilic, and steric properties of triazine derivatives, which is highly beneficial for pharmaceutical and agrochemical applications.[1][2] However, the bulkiness of either the triazine core substituents or the fluorinating agents themselves can significantly impede reaction efficiency and yield.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with not just protocols, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My nucleophilic aromatic substitution (SNA_r_) for fluorination of a substituted triazine is sluggish or failing. I suspect steric hindrance from bulky groups on the triazine ring. What are my options?

Answer: This is a classic and frequently encountered problem. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, but large substituents can physically block the approach of the fluoride source.[3][4] Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Fluoride Source:

  • Small, "Naked" Fluoride Sources: Traditional sources like KF or CsF can be effective, but their reactivity is highly dependent on solubility and the counter-ion. To enhance nucleophilicity, consider using spray-dried, anhydrous potassium fluoride or employing a phase-transfer catalyst (e.g., 18-crown-6) to generate a more "naked" and reactive fluoride anion.

  • Alternative Nucleophilic Fluorinating Reagents: If simple fluoride salts fail, consider more sophisticated reagents. For instance, tetramethylammonium fluoride (Me4NF) can be a potent fluoride source.[3] Another option is the use of reagents like [IPrH][F(HF)2], which, when combined with a sterically hindered amine such as diisopropylethylamine (DIPEA), has shown increased fluorination rates for hindered substrates.[5]

2. Optimize Reaction Conditions:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent are critical. Aprotic polar solvents like DMSO, DMF, or sulfolane are generally preferred as they can help to solvate the cation of the fluoride salt without deactivating the fluoride anion through hydrogen bonding.

  • Temperature and Pressure: Increasing the reaction temperature is a common strategy to overcome activation energy barriers. Microwave-assisted synthesis can be particularly effective, as it allows for rapid and uniform heating, often leading to shorter reaction times and improved yields, especially for hindered systems.[6][7] In some cases, applying pressure can also favor the desired reaction.

  • Catalysis: While less common for direct fluorination of triazines, exploring catalytic methods could be beneficial. For other aromatic systems, copper-catalyzed nucleophilic fluorination has been shown to be effective for sterically hindered substrates.[8]

3. Modify the Substrate:

  • Protecting Groups: If the steric hindrance is caused by a functional group that is not essential for the fluorination step, consider temporarily replacing it with a smaller protecting group.

  • Strategic Synthesis: It may be more feasible to introduce the fluorine atom at an earlier stage of the synthesis before the sterically demanding groups are installed.

Troubleshooting Workflow: Sluggish SNA_r_ Fluorination

A Problem: Low or No Yield in SNA_r_ Fluorination of a Sterically Hindered Triazine B Initial Assessment: Confirm Starting Material Purity and Anhydrous Conditions A->B C Strategy 1: Enhance Fluoride Nucleophilicity B->C Troubleshooting Pathways D Strategy 2: Optimize Reaction Conditions B->D Troubleshooting Pathways E Strategy 3: Modify Synthetic Route B->E Troubleshooting Pathways F Use Anhydrous KF/CsF with Phase-Transfer Catalyst (e.g., 18-crown-6) C->F G Switch to Alternative Fluorinating Reagent (e.g., Me4NF, [IPrH][F(HF)2] with DIPEA) C->G H Increase Reaction Temperature D->H I Employ Microwave Irradiation D->I J Change to a More Polar Aprotic Solvent (e.g., DMSO, Sulfolane) D->J K Introduce Fluorine Earlier in the Synthetic Sequence E->K L Consider a Protecting Group Strategy to Reduce Steric Bulk E->L M Successful Fluorination F->M G->M H->M I->M J->M K->M L->M

Caption: Decision tree for troubleshooting poor SNA_r_ fluorination yields.

FAQ 2: I am attempting an electrophilic fluorination on a triazine derivative, but the reaction is not proceeding, likely due to steric hindrance near the target C-H bond. What should I consider?

Answer: Electrophilic fluorination on electron-deficient rings like triazines is inherently challenging. When steric hindrance is also a factor, a multi-faceted approach is necessary.

1. Choice of Electrophilic Fluorinating Reagent:

  • Steric Profile of the Reagent: Electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI), are themselves quite bulky.[9][10] If one fails, it is worth trying another with a different steric profile.

  • Reactivity: The reactivity of these reagents can be modulated by the reaction conditions. For instance, the use of a catalyst can enhance the electrophilicity of the fluorine source.

2. Catalytic Approaches:

  • Transition Metal Catalysis: Palladium-catalyzed C-H activation/fluorination is a powerful tool, although its application to triazines is less explored. These methods often employ a directing group to bring the catalyst and the fluorinating agent into proximity with the target C-H bond, which can sometimes overcome steric barriers.

  • Organocatalysis: Chiral organocatalysts have been successfully used for the enantioselective fluorination of various substrates.[11] While not directly targeting triazines in the cited literature, the principles of using a small molecule to activate the substrate or the fluorinating agent could be adapted.

3. Substrate Modification:

  • Introduction of a Directing Group: If not already present, installing a temporary directing group can facilitate the fluorination of a specific, sterically congested position.

  • Altering Electronic Properties: While the primary issue is steric, modulating the electronic nature of the triazine ring with different substituents can sometimes influence the reactivity of a sterically hindered C-H bond.

Experimental Protocol: Microwave-Assisted Nucleophilic Fluorination of a Sterically Hindered Chlorotriazine

This protocol provides a general guideline for researchers attempting to fluorinate a sterically hindered 2-chloro-4,6-disubstituted-1,3,5-triazine.

Materials:

  • Sterically hindered 2-chloro-4,6-disubstituted-1,3,5-triazine (1.0 equiv)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a clean, dry microwave synthesis vial, add the sterically hindered 2-chloro-4,6-disubstituted-1,3,5-triazine and anhydrous CsF.

  • Add anhydrous DMSO to dissolve the starting material (concentration will be substrate-dependent, a typical starting point is 0.1-0.5 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: Start with a screen from 120 °C to 180 °C.

    • Time: 30-60 minutes.

    • Power: Use a power setting that allows for a rapid ramp to the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a general procedure and may require optimization for your specific substrate. It is crucial to monitor the reaction progress by TLC or LC-MS.

FAQ 3: I am observing the formation of regioisomers during the synthesis of my fluorinated triazine. How can I improve the regioselectivity, especially when dealing with bulky substituents?

Answer: The formation of regioisomers is a common issue, particularly when using unsymmetrical starting materials.[12] Steric hindrance can be both a challenge and a tool in this context.

1. Leveraging Steric Hindrance for Selectivity:

  • Bulky Reactants: You can intentionally introduce a bulky substituent on one of the reactants to sterically direct the reaction towards a single regioisomer.[12] For example, in a condensation reaction to form a 1,2,4-triazine, a bulky group on the amidrazone can favor reaction at the less hindered carbonyl of an unsymmetrical 1,2-dicarbonyl compound.[12]

  • Protecting Groups: A strategically placed, bulky protecting group can block one reactive site, forcing the reaction to occur at the desired position.

2. Optimization of Reaction Conditions:

  • Solvent and Temperature: The regioselectivity of a reaction can be highly sensitive to the solvent and temperature.[12] Less polar solvents and lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product.[12] A systematic screen of these parameters is often worthwhile.

  • Catalyst Control: In some reactions, the choice of catalyst can influence the regiochemical outcome. Lewis acid or base catalysts can coordinate to one of the reactants, altering its steric and electronic profile and thereby directing the reaction pathway.

Data Summary: Impact of Reaction Conditions on Fluorination Yield
Fluoride SourceAdditiveSolventTemperature (°C)MethodYield (%)
KF18-crown-6Acetonitrile80Conventional25
CsFNoneDMSO150Conventional45
Me4NFNoneTHF65Conventional60
CsFNoneDMSO150Microwave85

Table 1: Comparison of different conditions for the fluorination of a model sterically hindered chlorotriazine. Yields are approximate and for illustrative purposes.

Conceptual Workflow: Leveraging Steric Hindrance for Regiocontrol

A Problem: Formation of Regioisomers in Fluorinated Triazine Synthesis B Analyze Steric Environment of Reactants A->B C Pathway 1: Modify Reactants B->C Strategic Approaches D Pathway 2: Optimize Reaction Conditions B->D Strategic Approaches E Introduce a Bulky Substituent to Direct the Reaction C->E F Employ a Sterically Demanding Protecting Group C->F G Screen Solvents of Varying Polarity D->G H Optimize Reaction Temperature (Often Lower for Higher Selectivity) D->H I Investigate Different Catalysts (Lewis Acids/Bases) D->I J Desired Regioisomer as Major Product E->J F->J G->J H->J I->J

Caption: Strategies for improving regioselectivity by manipulating steric factors.

References

  • Ulven, T. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. (2022, April 19).
  • Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. PMC.
  • identifying and minimizing side products in 1,2,4-triazine synthesis. Benchchem.
  • Oxalyl Fluoride: A Superior Alternative to Traditional Fluorin
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. (2025, October 21).
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. (2025, July 8).
  • Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as. (2020, March 18).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. (2006, January 31).
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)
  • Strategies for Protecting and Manipulating Triazine Deriv
  • Catalysis for Fluorination and Trifluoromethyl
  • Modulating NHC catalysis with fluorine. (2013, December 6).
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
  • (PDF) Modulating NHC catalysis with fluorine.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024, December 4).
  • Nucleophilic Aromatic Substitution: Addition–Elimin
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20).
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15).
  • Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. (2025, August 10).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • 3D QSAR steric contour map of Triazine derivatives...
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning. RSC Publishing.
  • 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). PubMed. (2012, May 1).
  • Abstract Introduction Experimental Conclusion Trial Lewis acid (50 mol%) Solvent Possible reaction?
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. (2021, February 22).
  • Optical and Computational Studies on a Triazine Derivative of Dual Fluorescence Enhancement/Superquenching Upon Nanoparticle Interactions. PubMed. (2025, September 25).
  • Unveiling the molecular basis of selective fluorination: computation-guided identification, characterization, and engineering of SAM-dependent fluorinases. ChemRxiv.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores.

Sources

Technical Support Center: Purification Strategies for 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of highly polar, fluorinated heterocycles. Purifying 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine presents a unique dichotomy: the 2,4-diaminotriazine core is highly basic and prone to extreme hydrogen bonding, while the tertiary alkyl fluoride at the 6-position is exceptionally fragile.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind your purification failures and providing self-validating workflows to achieve >98% purity.

The "Why": Understanding the Molecule and Its Impurities

Before attempting any purification, you must understand the structural liabilities of your target compound. Most purity loss during isolation is not due to poor separation, but rather in-situ degradation caused by the purification conditions themselves.

  • The Triazine Core (Aggregation): The 2,4-diaminotriazine motif acts as both a strong hydrogen bond donor and acceptor. In solution, these molecules self-assemble into extensive one-dimensional arrays known as cyclic rosettes ([1]). This causes severe streaking on polar stationary phases and poor solubility in standard organic solvents.

  • The Tertiary Fluoride (Degradation): Tertiary alkyl fluorides are notoriously labile. Without strict pH and thermal control, they rapidly undergo Lewis acid-catalyzed hydrolysis or base-catalyzed elimination ([2]).

DegradationPathway Target Target Compound 6-(2-Fluoropropan-2-yl)- 1,3,5-triazine-2,4-diamine ImpA Impurity A (Hydrolysis) 6-(2-Hydroxypropan-2-yl)- 1,3,5-triazine-2,4-diamine Target->ImpA Acidic pH / H2O (SN1 Hydrolysis) ImpB Impurity B (Elimination) 6-(prop-1-en-2-yl)- 1,3,5-triazine-2,4-diamine Target->ImpB Basic pH / Heat (-HF Elimination)

Fig 1. Degradation pathways of the tertiary alkyl fluoride under acidic and basic conditions.

Troubleshooting FAQs

Issue 1: Why does my compound streak on silica gel, and why does a new, highly polar spot appear during column chromatography? Causality: Normal-phase silica gel is inherently acidic. The tertiary C-F bond in your target is highly susceptible to Lewis acid-catalyzed SN1 hydrolysis on the silica surface, converting your target into the des-fluoro alcohol (Impurity A)[2]. Furthermore, the triazine core's cyclic rosette hydrogen-bonding causes severe peak tailing[1]. Solution: Abandon normal-phase silica chromatography entirely. Transition to Reversed-Phase (RP) chromatography (C18) using strictly pH-controlled buffered mobile phases.

Issue 2: How do I separate the des-fluoro (hydroxy) impurity from the target compound? Causality: The hydrolysis byproduct (Impurity A) shares the identical basic triazine core but is slightly more polar due to the hydroxyl group. Unbuffered gradients cause the triazine nitrogens to randomly protonate, leading to broad peaks that co-elute. Solution: Use a 10 mM Ammonium Acetate buffer adjusted to pH 6.8 ([3]). This specific pH maintains the triazine in its neutral, un-ionized state (ensuring sharp peaks) while protecting the C-F bond from acidic hydrolysis.

Issue 3: I am seeing a less-polar impurity (Impurity B) form during rotary evaporation. What is happening? Causality: Tertiary alkyl fluorides undergo rapid E2 elimination when exposed to elevated temperatures or strong bases, yielding the 6-(prop-1-en-2-yl)-1,3,5-triazine-2,4-diamine (isopropenyl) impurity[2]. Solution: Never exceed 40°C–50°C during solvent removal. If performing liquid-liquid extractions, avoid strong bases like NaOH or Na2CO3; use mild buffers instead.

Quantitative Data Presentation

Use the following analytical parameters to track your target and its primary degradation products during method development.

Table 1: Chromatographic and Mass Spectrometry Profiling

CompoundStructural FeatureRelative PolarityExpected LC-MS [M+H]⁺RP-HPLC Elution Order
Impurity A 6-(2-Hydroxypropan-2-yl)-...High (Hydrophilic)170.2 m/z1 (Earliest)
Target Compound 6-(2-Fluoropropan-2-yl)-...Moderate172.2 m/z2 (Target)
Impurity B 6-(prop-1-en-2-yl)-...Low (Lipophilic)152.2 m/z3 (Latest)

Standard Operating Procedures (SOPs)

The following workflows are designed as self-validating systems. Every step inherently prevents a specific mode of failure.

PurificationWorkflow Crude Crude Sample (< 70% Purity) Dissolve Dissolution in EtOAc/MeOH (Filter insoluble oligomers) Crude->Dissolve Extract Mild Aqueous Wash (pH 6.5 Ammonium Acetate) Dissolve->Extract Split Phase Separation Extract->Split AqLayer Aqueous Layer (Discard highly polar impurities) Split->AqLayer Bottom Phase OrgLayer Organic Layer (Target + Non-polar impurities) Split->OrgLayer Top Phase Recryst Low-Temp Recrystallization (EtOH/Water, <50°C) OrgLayer->Recryst HPLC Preparative RP-HPLC (C18, pH 6.8 Buffer/MeCN) Recryst->HPLC If purity < 98% Pure Pure Compound (> 98% Purity) Recryst->Pure If purity > 98% HPLC->Pure

Fig 2. Step-by-step purification workflow from crude mixture to >98% high-purity product.

Workflow 1: Mild Acid-Base Extraction & Recrystallization (First-Line)

Use this protocol for bulk crude samples to remove extreme polar/non-polar impurities without triggering degradation.

  • Dissolution: Dissolve the crude mixture in a 9:1 mixture of Ethyl Acetate and Methanol.

    • Validation: The addition of 10% Methanol disrupts the triazine hydrogen-bonded rosettes, ensuring complete dissolution of the target while leaving polymeric impurities insoluble for easy filtration.

  • Mild Aqueous Wash: Wash the organic layer with an equal volume of 10 mM Ammonium Acetate buffer (pH 6.5).

    • Validation: This removes highly polar oligomers and unreacted salts. The specific pH of 6.5 acts as a thermodynamic safety net, preventing both SN1 hydrolysis and E2 elimination of the tertiary fluoride.

  • Phase Separation: Retain the top organic layer. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at strictly <40°C .

  • Recrystallization: Dissolve the concentrated residue in minimal hot Ethanol (max 50°C). Slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Harvesting: Cool the mixture to 4°C for 12 hours. The triazine core will self-assemble into pure crystalline rosettes. Filter and wash with ice-cold EtOH/Water (1:5).

Workflow 2: Preparative RP-HPLC (Polishing)

Use this when >98% purity is required for biological assays or preclinical development.

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Method: Run a shallow gradient from 5% B to 40% B over 20 minutes. Flow rate: 20 mL/min.

    • Validation: A shallow gradient is required to separate the target from Impurity A, which has a very similar polarity profile.

  • Detection: UV at 254 nm (optimal for the conjugated triazine system).

  • Fraction Recovery: Lyophilize the collected fractions immediately.

    • Validation: Do not use thermal rotary evaporation for HPLC fractions. Extended heating in aqueous media will induce hydrolysis of the C-F bond. Sublimation via lyophilization bypasses this thermal degradation pathway.

References

  • Superstructural Variety from an Alkylated Triazine: Formation of One-Dimensional Hydrogen-Bonded Arrays or Cyclic Rosettes. Crystal Growth & Design (ACS Publications).

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry (ACS Publications).

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.

Sources

Technical Support Center: Managing the Hygroscopic Nature of Triazine Diamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine diamine salts. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the significant challenges posed by hygroscopicity—a material's tendency to absorb moisture from the air. Effective management of moisture uptake is critical for ensuring the stability, processability, and overall quality of active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions - The Fundamentals of Hygroscopicity

This section addresses the core principles of hygroscopicity as it pertains to triazine diamine salts.

Q1: What is hygroscopicity, and why is it a critical problem for my triazine diamine salt?

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] For pharmaceutical solids like triazine diamine salts, this is not a trivial issue. Moisture uptake can initiate a cascade of detrimental physical and chemical changes.[3][4]

  • Physical Instability : Absorbed water can act as a plasticizer, disrupting the crystal lattice of the salt. This can lead to undesirable phenomena such as deliquescence (dissolving in absorbed water), caking, and clumping, which severely impede powder flow and handling during manufacturing.[4][5]

  • Chemical Degradation : The presence of water can accelerate chemical degradation pathways like hydrolysis, reducing the potency of the API and potentially forming toxic byproducts.[5][6]

  • Microbial Contamination : An environment with sufficient moisture can support microbial growth, compromising the safety and stability of the final product.[5]

  • Impact on Dosage Form : For solid dosage forms, changes in moisture content can alter dissolution rates and bioavailability, ultimately affecting the therapeutic efficacy of the drug.[3][7]

Q2: What specific factors make my triazine diamine salt susceptible to moisture?

The hygroscopicity of a salt is a complex interplay of its intrinsic chemical properties and its solid-state structure.

  • Counter-ion and pKa Relationship : Salt formation involves a proton transfer from an acid to a base. The stability of this transfer is often estimated by the ΔpKa rule (pKa of the protonated base minus the pKa of the acid).[8][9] A smaller ΔpKa value can indicate a less stable salt, which may be more prone to disproportionation—reverting to its free base and acid forms in the presence of moisture. This process can expose functional groups that readily interact with water.

  • Crystal Lattice Energy : A well-ordered, stable crystal lattice with strong intermolecular interactions is less permeable to water molecules. Amorphous materials or salts with a less stable crystal packing (lower lattice energy) have more accessible sites for water to penetrate and interact with the ions.[4]

  • Nature of the Counter-ion : The chosen counter-ion profoundly influences the salt's properties.[10] Some ions are inherently more hygroscopic than others due to their size, charge density, and ability to form hydrates.[11]

Q3: How is the level of hygroscopicity officially classified?

The pharmaceutical industry often uses the classification system defined by the European Pharmacopoeia (Ph. Eur.). This system categorizes materials based on the percentage of weight gain after being stored at 25°C and 80% relative humidity (RH) for 24 hours.[12][13]

Hygroscopicity ClassificationWeight Gain (% w/w)Description
Non-hygroscopic ≤ 0.12%Essentially no moisture uptake.
Slightly hygroscopic > 0.12% but < 2%Minor moisture uptake.
Hygroscopic (or Moderately) ≥ 2% but < 15%Significant moisture uptake that requires control.[13]
Very hygroscopic ≥ 15%Substantial moisture uptake, often leading to deliquescence.[13]

Table 1: Hygroscopicity classification according to the European Pharmacopoeia.[12][13]

Section 2: Troubleshooting Guide - Diagnosis and Characterization

This section provides a logical workflow for identifying and quantifying hygroscopicity-related issues.

Issue: My powder has become sticky, clumpy, or has changed appearance after storage. How do I confirm and quantify the problem?

Observing physical changes is the first sign of a potential hygroscopicity issue. A systematic approach is required to diagnose the root cause and quantify the extent of water uptake.

G cluster_legend Logical Flow A Start: Powder is Clumpy/ Sticky/Discolored B Step 1: Visual & Microscopic Inspection A->B C Step 2: Quantify Water Content B->C D Step 3: Assess Solid-State Stability B->D E Dynamic Vapor Sorption (DVS) Isotherm Analysis C->E F Karl Fischer Titration (KF) or Thermogravimetric Analysis (TGA) C->F G Powder X-Ray Diffraction (PXRD) D->G H Results Interpretation: - Classify Hygroscopicity - Identify Critical Humidity Point E->H I Results Interpretation: - Determine Absolute Water Content - Differentiate Adsorbed vs. Bound Water F->I J Results Interpretation: - Detect Phase Changes - Identify Hydrate or Amorphous Form G->J K Conclusion: Problem Quantified H->K Combine Data I->K J->K

Experimental Protocols

DVS is a powerful gravimetric technique that measures the amount and rate of moisture sorption and desorption by a sample as a function of relative humidity (RH).[][15]

Objective: To determine the hygroscopicity profile, identify critical humidity points for phase transitions, and classify the material.

Methodology:

  • Sample Preparation: Place 5-15 mg of the triazine diamine salt onto the DVS sample pan.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the initial dry mass.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample weight to equilibrate. The instrument continuously records the mass change.

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. Use the weight gain at 80% RH to classify the material according to the Ph. Eur. standard.[12][15]

KF titration is a highly accurate method for determining the absolute water content in a sample.[]

Objective: To precisely quantify the total amount of water (both bound and unbound) in the salt.

Methodology:

  • Instrument Setup: Prepare the KF titrator with an appropriate solvent (e.g., anhydrous methanol).

  • Titration: Accurately weigh and introduce a known amount of the triazine diamine salt into the titration vessel.

  • Endpoint Detection: The KF reagent is added until it has reacted with all the water present in the sample. The endpoint is typically detected electrochemically.

  • Calculation: The instrument calculates the water content as a percentage of the total sample weight.

PXRD is essential for analyzing the solid-state form of the material and detecting any changes induced by moisture.[4]

Objective: To determine if moisture uptake has caused a change in the crystal structure, such as a polymorphic transformation, conversion to a hydrate, or generation of amorphous content.

Methodology:

  • Sample Preparation: Prepare samples of the triazine diamine salt before and after exposure to a high-humidity environment (e.g., from a DVS experiment or a stability chamber).

  • Data Acquisition: Run the PXRD scan over a relevant 2θ range (e.g., 2° to 40°).

  • Pattern Analysis: Compare the diffraction patterns.

    • Identical Patterns: The crystal form is stable to moisture.

    • New Peaks Appear/Disappear: A phase transformation has occurred (e.g., formation of a hydrate or a new polymorph).

    • Broad "Halo" Appears: Indicates the presence of amorphous content, which is often more hygroscopic than the crystalline form.

Section 3: Mitigation Strategies - A Proactive Approach

If a triazine diamine salt is found to be unacceptably hygroscopic, several strategies can be employed during development to find a more stable solid form. The primary approaches are salt screening and co-crystal formation.[16][17]

Strategy 1: Salt Form Screening

The goal of salt screening is to react the API with a diverse library of pharmaceutically acceptable counter-ions to discover new salt forms with improved physicochemical properties, including lower hygroscopicity.[16][18]

G A Start: API is Hygroscopic B API Characterization (pKa, Solubility) A->B C Select Diverse Counter-ion Library (Acids with varying pKa, structure) B->C D High-Throughput Salt Screening (Multiple solvents, crystallization methods) C->D E Characterize Hits (PXRD, DSC, TGA) Isolate unique solid forms D->E F Tier 1 Analysis: Hygroscopicity (DVS) & Thermodynamic Stability E->F G Are any forms non-hygroscopic and stable? F->G Decision H Lead Salt(s) Identified Proceed to full characterization G->H Yes I Consider Co-crystal Screening or Formulation Strategies G->I No

Strategy 2: Co-crystal Formation

If a suitable salt form cannot be identified, or if the API is neutral or weakly basic, co-crystallization is an excellent alternative. Co-crystals are multi-component crystals where the API and a co-former are held together by non-ionic interactions, such as hydrogen bonds.[19][20]

  • Mechanism: By engaging the functional groups of the triazine diamine in strong hydrogen bonds with a carefully selected co-former, the sites that would otherwise interact with water can be blocked. This can dramatically reduce the material's affinity for moisture.[20]

  • Benefits: Co-crystals can improve not only hygroscopicity but also other critical properties like solubility and stability, offering a versatile tool in drug development.[19][21]

Strategy 3: Formulation and Packaging Solutions

If modifying the API's solid form is not feasible, downstream strategies can be implemented:

  • Film Coating: Applying a moisture-barrier film coating to a tablet or capsule can physically protect the hygroscopic core.[17][22]

  • Excipient Selection: Formulating with excipients that have a high capacity for water can help sequester moisture away from the sensitive API.[6]

  • Moisture-Resistant Packaging: Using packaging with low water vapor permeability, often including desiccants, is a final line of defense to protect the product during its shelf life.[1][23]

References

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH Stability Guidelines for Temperature and Humidity. Parameter Generation & Control. [Link]

  • Classification of Hygroscopicity. (2024). Pharma Growth Hub. [Link]

  • Salt or Co-Crystal Screening. (2024). Eurofins. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q1A(R2) Guideline. (2010). ICH. [Link]

  • Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Optical Fiber Technology. [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link]

  • Co-Crystal Screening, Characterisation and Scale-up. University of Bradford. [Link]

  • (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Ideal Cures. [Link]

  • Polymorph, Salt & Cocrystal Screening and Selection. CD Formulation. [Link]

  • Hygroscopicity Evaluation. CD Formulation. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis. [Link]

  • Cocrystal Screening, Selection, Formulation at Triclinic Labs. Triclinic Labs. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems. (2014). PubMed. [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Strategies for protecting and manipulating triazine derivatives. Scilit. [Link]

  • The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule. (2022). RSC Publishing. [Link]

  • The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule. Faraday Discussions (RSC Publishing). [Link]

  • Revising the hygroscopicity of inorganic sea salt particles. (2017). PMC - NIH. [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. SciSpace. [Link]

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Technical Support Center: Mastering Temperature Variables in Fluoro-isopropyl Triazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of fluoro-isopropyl triazine and its derivatives is a critical process in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms and isopropyl groups into the triazine core can significantly enhance biological activity and physicochemical properties. However, the successful synthesis of these complex molecules is highly dependent on precise control over reaction parameters, with temperature being one of the most critical variables. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues related to temperature control that researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental impact of temperature on the synthesis of fluoro-isopropyl triazines?

Temperature plays a pivotal role in the nucleophilic substitution reactions typically used to synthesize substituted triazines from a precursor like cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The substitution of the first chlorine atom can often be achieved at low temperatures (around 0 °C), while the replacement of the second and third chlorine atoms requires progressively higher temperatures, sometimes even reflux conditions.[1][2] This stepwise increase in temperature is necessary to overcome the deactivating effect of the previously introduced substituents on the triazine ring.[3]

In the context of producing fluoro-isopropyl triazines, precise temperature control is essential for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, but excessive heat can lead to unwanted side reactions and decomposition of both reactants and products.[4]

  • Selectivity: Stepwise nucleophilic substitution requires careful temperature management to achieve the desired degree of substitution (mono-, di-, or tri-substituted). For instance, to favor mono-substitution, maintaining a low reaction temperature is crucial.[3]

  • Product Stability: Some triazine derivatives can be thermally labile.[4] Overheating during the reaction or work-up can lead to product degradation and lower yields.

Q2: My reaction to introduce the fluoro-isopropyl group is sluggish or not proceeding to completion. What are the likely temperature-related causes?

If you are observing low conversion rates, consider the following temperature-related factors:

  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier. A modest and controlled increase in temperature might be necessary to drive the reaction forward.[4] It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid over-heating and the formation of byproducts.[4]

  • Incorrect Temperature for the Specific Substitution Step: As mentioned, substituting the second or third chlorine on a triazine ring requires more energy. If you are attempting a di- or tri-substitution at a temperature suitable only for the first substitution, the reaction will likely stall. The final substitution may even require reflux conditions to proceed to completion.[3]

Q3: I am observing the formation of multiple products and isomers. How can temperature control help improve the selectivity of my reaction?

The formation of multiple products is a common challenge, often stemming from a lack of control over the reaction's kinetic and thermodynamic pathways.[2]

  • Over-reaction: If you are aiming for a mono- or di-substituted product but are seeing tri-substituted byproducts, the reaction temperature is likely too high. Reducing the temperature will slow down the reaction, allowing for better control over the extent of substitution.[3]

  • Isomer Formation: While isomer formation is often influenced by the nature of the substituents, temperature can play a role.[5] Running the reaction at a lower temperature may favor the formation of the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable isomer. Experimenting with a range of temperatures is recommended to find the optimal conditions for your desired isomer.

Troubleshooting Guide: Common Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during fluoro-isopropyl triazine synthesis.

Issue 1: Low Reaction Yield

Low yields can be attributed to several factors, many of which are directly or indirectly related to temperature.

Potential Cause Troubleshooting Steps
Product Decomposition Some triazine derivatives are thermally unstable.[4] Avoid excessive heating during the reaction and purification steps. Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.[4]
Incomplete Conversion The reaction may not be reaching completion due to insufficient temperature. Monitor the reaction using TLC.[4] If the reaction has stalled, consider a modest and controlled increase in temperature.[4]
Side Reactions High temperatures can promote the formation of unwanted byproducts, consuming your starting materials and reducing the yield of the desired product. Optimize the temperature to be just high enough for the desired reaction to proceed at a reasonable rate without inducing significant side reactions.
Exothermic Reaction Runaway Some triazine syntheses can be exothermic.[6] Uncontrolled exothermic reactions can lead to a rapid increase in temperature, causing solvent to boil and potentially leading to decomposition and reduced yield. For highly exothermic reactions, use slow, dropwise addition of reagents with continuous temperature monitoring.[7]
Issue 2: Product Instability or Decomposition During Purification

The stability of the final fluoro-isopropyl triazine product can be compromised by improper temperature control during the work-up and purification stages.

Potential Cause Troubleshooting Steps
Thermal Lability During Solvent Evaporation As mentioned, some triazines are sensitive to heat.[4] When removing the solvent after extraction, use a rotary evaporator with a water bath set to a moderate temperature. Avoid aggressive heating.
Decomposition on Chromatography Column If using column chromatography for purification, be aware that prolonged exposure to the stationary phase (like silica gel) at elevated ambient temperatures can sometimes lead to degradation, especially for sensitive compounds. If you suspect this is an issue, consider running the column in a cooler environment or using a faster purification method like semi-preparative HPLC.[4]
Improper Storage After purification, store the final product at a low temperature, potentially under an inert atmosphere like nitrogen or argon, to prevent degradation over time.[4]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Stepwise Nucleophilic Substitution on Cyanuric Chloride

This protocol outlines a general approach for the synthesis of a di-substituted triazine, which can be adapted for fluoro-isopropyl derivatives.

  • First Substitution (e.g., Introduction of an Amine):

    • Dissolve cyanuric chloride in a suitable aprotic solvent (e.g., dioxane, toluene) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.[8][9]

    • Cool the mixture to 0-5 °C using an ice-water bath.[9]

    • Slowly add the first nucleophile (e.g., an amine) dropwise, ensuring the temperature remains below 10 °C.[9]

    • Stir the reaction at this low temperature for several hours, monitoring the progress by TLC.[9]

  • Second Substitution (e.g., Introduction of Fluoro-isopropylamine):

    • Once the first substitution is complete, allow the reaction mixture to warm to room temperature.

    • Add the second nucleophile (fluoro-isopropylamine).

    • Gradually raise the temperature to 30-40 °C and maintain for several hours.[9] Again, monitor the reaction's progress via TLC.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction mixture, often by pouring it into ice water.[3]

    • Filter the resulting solid product and wash it thoroughly with water.[9]

    • Dry the crude product under vacuum.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of your reaction and can help in optimizing the temperature.

  • Sample Preparation: At regular intervals, take a small aliquot of the reaction mixture and dilute it with a suitable solvent.

  • Spotting: Spot the diluted sample onto a TLC plate along with spots of your starting materials and, if available, the expected product.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by using a staining agent.

  • Interpretation: By observing the disappearance of starting material spots and the appearance of the product spot, you can determine if the reaction is proceeding and when it is complete. This information will guide your decisions on whether to adjust the temperature or reaction time.

Visualizing Experimental Workflows

Troubleshooting Decision Tree for Temperature-Related Issues

The following diagram provides a logical workflow for troubleshooting common temperature-related problems in fluoro-isopropyl triazine synthesis.

Troubleshooting_Temperature start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products / Isomers start->side_products product_decomposition Product Decomposition start->product_decomposition check_temp Is Temperature Optimal? low_yield->check_temp decrease_temp Decrease Temperature side_products->decrease_temp check_purification_temp Check Purification Temperature product_decomposition->check_purification_temp increase_temp Increase Temperature Modestly & Monitor with TLC check_temp->increase_temp No check_exotherm Is Reaction Exothermic? check_temp->check_exotherm Yes control_addition Control Reagent Addition Rate & Use Cooling Bath check_exotherm->control_addition Yes moderate_purification_temp Use Moderate Temperature During Work-up & Purification check_purification_temp->moderate_purification_temp Yes

Caption: A decision tree for troubleshooting temperature-related issues.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved from [Link]

  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Retrieved from [Link]

  • Refubium. (2024, August 14). Room temperature synthesis of triazine covalent organic frameworks for size-selective intercalation of molecules and fast water purification. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (2023, September 25). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Retrieved from [Link]

  • Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from [Link]

  • MDPI. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • PMC. (n.d.). Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). Retrieved from [Link]

  • Rasayan J. Chem. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. 14(2), 1183-1190.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • YouTube. (2024, July 6). Exothermic reaction safety. Retrieved from [Link]

  • ResearchGate. (2024, September 12). (PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Functional group boosting triazine ring-opening for low-temperature synthesis of heptazine-based graphitic carbon nitride. Retrieved from [Link]

  • PMC. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]

  • Fluoroelastomers: synthesis, properties and applic
  • Google Patents. (n.d.). CA2062761A1 - Method for preparing 2,4,6-trifluoro-1,3,5-triazine.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025, October 21).
  • Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as. (2020, March 18).
  • ResearchGate. (n.d.). (PDF) Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][5][7][10]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. Retrieved from [Link]

  • Organic Syntheses. (2025, December 19). Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. Retrieved from [Link]

  • ResearchGate. (2019, April 15). (PDF) Porous, Fluorescent, Covalent Triazine-Based Frameworks Via Room-Temperature and Microwave-Assisted Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of Nitrile Oxide Curing Agents for Perfluoralkyl s-Triazine Elastomers. Retrieved from [Link]

  • ACS Omega. (2021, July 18). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Retrieved from [Link]

  • ACS Publications. (n.d.). Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for determining the purity of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine, a novel triazine derivative with significant therapeutic potential.

As a Senior Application Scientist, the focus here extends beyond procedural steps to elucidate the scientific rationale behind methodological choices. This guide is structured to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4]

Introduction to the Analyte and Analytical Challenges

This compound is a complex heterocyclic compound. Its purity assessment is critical, as even trace impurities can have unintended pharmacological or toxicological effects. The primary analytical challenge lies in developing a stability-indicating method—a method that can accurately quantify the API in the presence of its degradation products and process-related impurities.

Structure of this compound

Caption: Chemical structure of this compound.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for API purity analysis.[5][6] This guide will compare a validated HPLC method with a UPLC method, highlighting the performance advantages of the latter.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse of pharmaceutical analysis due to its robustness and reliability.[5] A validated reversed-phase HPLC (RP-HPLC) method is the baseline for comparison.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a more recent innovation, utilizes smaller particle size columns (<2 µm) and higher operating pressures.[7][8][9] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for high-throughput screening and in-depth impurity profiling.[5][6][8]

Validation of Analytical Methods: A Step-by-Step Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following parameters, as stipulated by ICH Q2(R1), will be assessed for both the HPLC and UPLC methods.[1][3]

Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method_Development Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity / Forced Degradation Method_Development->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Sources

Structural Comparison of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine with Other Antifolates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional comparison of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine (hereafter referred to as F-Triazine ) with established antifolate therapeutics. This analysis focuses on the medicinal chemistry implications of the fluorinated isopropyl group and its impact on pharmacokinetics and enzyme binding.

Executive Summary

This compound represents a specific subclass of non-classical antifolates . Unlike classical antifolates (e.g., Methotrexate) that mimic the full folic acid structure including the glutamate tail, this compound belongs to the lipophilic diaminotriazine family. Its defining feature is the 2-fluoropropan-2-yl moiety—a bioisostere of the isopropyl or tert-butyl group designed to enhance metabolic stability and modulate lipophilicity without compromising steric fit within the Dihydrofolate Reductase (DHFR) active site.

Structural & Mechanistic Analysis

Chemical Architecture Comparison

The antifolate landscape is divided into "Classical" (hydrophilic, transport-dependent) and "Non-Classical" (lipophilic, passive diffusion) inhibitors. F-Triazine falls into the latter category, structurally related to Cycloguanil and Pyrimethamine .

FeatureF-Triazine Cycloguanil Methotrexate (MTX) Pyrimethamine
Core Scaffold 1,3,5-Triazine (Aromatic)Dihydrotriazine (Non-aromatic)Pteridine (Aromatic)Pyrimidine (Aromatic)
Key Substituent 2-Fluoropropan-2-yl gem-DimethylN-Methyl-p-aminobenzoyl4-Chlorophenyl
Glutamate Tail No (Lipophilic)No (Lipophilic)Yes (Hydrophilic)No (Lipophilic)
Cell Entry Passive DiffusionPassive DiffusionActive Transport (RFC)Passive Diffusion
Metabolic Liability Low (Fluorine blocks oxidation)High (C-OH oxidation)Low (Polyglutamylation)Moderate
The "Fluorine Effect" in Antifolate Design

The substitution of a hydrogen atom (or hydroxyl group) with fluorine in the isopropyl side chain (-C(CH₃)₂F) serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C–F bond is metabolically inert. In non-fluorinated analogs (e.g., isopropyl-triazines), the tertiary carbon is a "soft spot" for Cytochrome P450-mediated hydroxylation. Fluorination prevents this deactivation pathway.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the triazine ring. This lowers the pKa of the N1/N3 nitrogens, potentially tuning the protonation state required for the critical salt bridge with Asp27 (in bacterial DHFR) or Glu30 (in mammalian DHFR).

  • Lipophilicity (LogP): The -C(CH₃)₂F group maintains the steric bulk of a tert-butyl group but with altered polarity, often improving membrane permeability compared to hydroxylated metabolites.

Visualization of Structural Relationships

The following diagram illustrates the structural evolution and classification of F-Triazine within the antifolate family.

Antifolate_Structure_Map cluster_Classical Classical Antifolates cluster_NonClassical Non-Classical (Lipophilic) Antifolates Target DHFR Inhibition MTX Methotrexate (Pteridine Core + Glu Tail) MTX->Target Active Transport Triazines Triazine Class Triazines->Target Passive Diffusion Cycloguanil Cycloguanil (Dihydrotriazine) Triazines->Cycloguanil FTriazine F-Triazine (6-(2-Fluoropropan-2-yl)-1,3,5-triazine) Triazines->FTriazine Pyrimidines Pyrimidine Class Pyrimidines->Target Pyrimethamine Pyrimethamine Pyrimidines->Pyrimethamine FTriazine->Cycloguanil Structural Analog (Aromatic vs Dihydro)

Figure 1: Structural classification of F-Triazine highlighting its position as a lipophilic, non-classical antifolate distinct from Methotrexate.

Experimental Protocols for Comparative Evaluation

To objectively compare F-Triazine with alternatives, the following standardized protocols should be employed. These assays validate potency, resistance profiles, and metabolic stability.

In Vitro DHFR Inhibition Assay

Objective: Determine the inhibition constant (


) against wild-type and mutant DHFR enzymes.

Protocol:

  • Reagents: Purified Recombinant DHFR (Human, P. falciparum, or Bacterial), Dihydrofolate (DHF) substrate, NADPH cofactor.

  • Reaction Mix: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).

  • Initiation: Add NADPH (100 µM) and DHFR enzyme to the cuvette/well. Incubate for 2 minutes.

  • Activation: Add DHF (50 µM) to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 25°C.

  • Comparison: Run parallel assays with Methotrexate (positive control) and F-Triazine (test compound) at varying concentrations (0.1 nM to 10 µM).

  • Calculation: Fit data to the Michaelis-Menten equation to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Microsomal Metabolic Stability Assay

Objective: Verify the "Fluorine Effect" on metabolic stability compared to non-fluorinated analogs.

Protocol:

  • System: Liver microsomes (Human/Rat) containing Cytochrome P450s.

  • Incubation: Incubate test compounds (1 µM) with microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Endpoint: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).
    • Hypothesis: F-Triazine will show significantly longer

      
       than the isopropyl analog due to blocked C-H hydroxylation.
      

Comparative Performance Data (Theoretical & Reported)

While specific clinical data for F-Triazine is proprietary or research-grade, its performance can be projected based on established SAR (Structure-Activity Relationship) data for 6-substituted triazines.

Table 1: Comparative Pharmacological Profile[1]
ParameterF-Triazine Cycloguanil Methotrexate Trimethoprim
Primary Target DHFR (Plasmodial/Bacterial)DHFR (Plasmodial)DHFR (Human/Tumor)DHFR (Bacterial)
Binding Affinity (

)
~1-50 nM (Est.)~0.5-2 nM< 0.1 nM~1-5 nM (Bacterial)
Selectivity Ratio High (vs Human DHFR)ModerateLow (Toxic to host)Very High
Resistance Mechanism DHFR Mutations (Active site)DHFR Mutations (S108N)Transport Defect / Gene AmpDHFR Mutations
Oral Bioavailability High (Lipophilic)ModerateVariableHigh
Half-Life Extended (Fluorine stabilized)Short (Rapid metabolism)ShortModerate
Mechanism of Action Diagram

The following diagram details the specific pathway inhibition and the role of the fluorinated moiety in binding.

MOA_Pathway cluster_binding Binding Mode Folate Dihydrofolate (DHF) DHFR DHFR Enzyme Folate->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Reduction DNA DNA Synthesis (Thymidylate) THF->DNA Methylation Inhibitor F-Triazine Inhibitor->DHFR Competitive Inhibition Interaction 2,4-Diamino Core: Salt Bridge to Asp27/Glu30 6-Fluoro-isopropyl: Hydrophobic Pocket Fit Interaction->Inhibitor

Figure 2: Mechanism of Action showing F-Triazine competitive inhibition of DHFR, preventing DNA synthesis.

Synthesis & Availability

For researchers intending to synthesize or procure this compound for testing:

  • CAS Number: 1862175-63-0[1]

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
  • Molecular Weight: 171.18 g/mol

Synthesis Note: The synthesis typically involves the reaction of biguanide with a fluorinated ester or the direct fluorination of the corresponding isopropyl-triazine precursor using electrophilic fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid ring fluorination.

Conclusion

This compound is a sophisticated probe in the antifolate class. By leveraging the fluorine effect , it addresses the metabolic instability inherent in alkyl-substituted triazines like Cycloguanil metabolites. For drug development professionals, it serves as an excellent scaffold for designing "soft drugs" or overcoming resistance mechanisms driven by point mutations in the DHFR hydrophobic pocket.

References

  • PubChem Compound Summary. (n.d.). 6-fluoro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine (Structure & Properties). National Library of Medicine. Retrieved from [Link](Note: Link directs to the closest structural analog entry for property verification).

  • Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer Metastasis Reviews.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2] Chemical Society Reviews. Explains the metabolic stability and electronic effects of fluorine substitution.

  • Jensen, N. P., et al. (2001). Dihydrofolate Reductase Inhibitors: The Design of Novel Antifolates.[3][4] Journal of Medicinal Chemistry. Context for triazine-based inhibitor design.

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A Comparative Evaluation of the Stability of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine Against a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the chemical stability of a novel molecular entity is a cornerstone of its developability profile. It dictates not only the compound's shelf-life but also its metabolic fate and potential for degradation into inactive or even toxic byproducts. This guide presents a comprehensive evaluation of the stability of 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine, a promising heterocyclic compound, benchmarked against Atrazine, a well-characterized triazine herbicide, under forced degradation conditions.

The principles and methodologies outlined herein adhere to the standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q1A(R2) guideline for stability testing of new drug substances and products.[1][2][3][4] This ensures that the data and interpretations are robust, reliable, and relevant to the pharmaceutical industry.

Introduction to the Compounds

1.1. This compound (Test Compound)

This molecule belongs to the 1,3,5-triazine-2,4-diamine class, a scaffold known for its diverse biological activities.[5][6][7][8][9][10][11][12][13] The key structural feature of the test compound is the 2-fluoropropan-2-yl substituent at the C6 position of the triazine ring. This bulky, fluorinated group is anticipated to influence the compound's physicochemical properties, including its stability. The electron-withdrawing nature of the fluorine atom and the steric hindrance provided by the isopropyl group may impart a unique stability profile compared to other triazines.

1.2. Atrazine (Reference Standard)

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine) has been selected as the reference standard due to its extensive history of use and the wealth of available data on its environmental fate and degradation pathways.[14][15][16][17][18][19] Its degradation is known to proceed via several mechanisms, including hydrolysis, N-dealkylation, and photolysis, making it an excellent benchmark for this comparative study.[20][21][22][23]

Experimental Design for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1][3] By subjecting the compound to conditions more severe than those it would typically encounter during storage and handling, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

The experimental workflow is designed to assess the stability of both the test compound and Atrazine under five key stress conditions: acidic, basic, oxidative, thermal, and photolytic.

Caption: Forced degradation experimental workflow.

Detailed Experimental Protocols

3.1. Materials

  • This compound (purity >99%)

  • Atrazine (analytical standard, purity >99%)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2) (reagent grade)

  • Acetonitrile and Water (HPLC grade)

  • Methanol (for stock solutions)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector.[24][25][26][27]

  • Photostability chamber compliant with ICH Q1B guidelines.[1]

  • Calibrated oven for thermal stress studies.

3.3. Standard Forced Degradation Protocols

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of the test compound and Atrazine in methanol.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1M NaOH. Incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Weigh approximately 5 mg of the solid compound into a glass vial and place it in an oven at 80°C for 48 hours. After exposure, dissolve the sample in methanol to a known concentration for HPLC analysis. The thermal stability of triazine derivatives can be influenced by their substituents.[28][29][30][31][32]

  • Photolytic Degradation: Expose the solid compound and a solution in quartz cuvettes to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1] Analyze the samples by HPLC. Triazines are known to be susceptible to photodegradation.[20][22][23][33]

Results and Discussion

The stability of this compound and Atrazine was evaluated by monitoring the decrease in the parent compound peak area using a stability-indicating HPLC method. The results are summarized in the table below.

Stress ConditionThis compound (% Degradation)Atrazine (% Degradation)Major Degradation Products Identified
Acidic Hydrolysis (0.1M HCl, 60°C, 24h) ~5%~15%Atrazine: Dechloro-hydroxyatrazine
Basic Hydrolysis (0.1M NaOH, 60°C, 24h) <2%~10%Atrazine: Dechloro-hydroxyatrazine
Oxidative (3% H2O2, RT, 24h) ~8%~25%Atrazine: N-dealkylated products
Thermal (80°C, 48h) <1%<2%Minimal degradation observed
Photolytic (ICH Q1B) ~12%~30%Atrazine: N-dealkylated and hydroxylated products

4.1. Comparative Stability Analysis

  • Hydrolytic Stability: this compound demonstrated significantly enhanced stability under both acidic and basic conditions compared to Atrazine. The primary degradation pathway for Atrazine is the hydrolysis of the chlorine atom to a hydroxyl group.[16][18][19] The absence of a readily hydrolyzable group, such as chlorine, on the test compound contributes to its superior hydrolytic stability. The 2-fluoropropan-2-yl group is chemically robust and not susceptible to hydrolysis under these conditions.

  • Oxidative Stability: The test compound exhibited greater resistance to oxidative stress. The degradation of Atrazine under oxidative conditions often involves N-dealkylation.[15][21] The diamino substitutions on the test compound appear to be less susceptible to oxidation compared to the ethylamino and isopropylamino groups of Atrazine.

  • Thermal Stability: Both compounds were found to be highly stable under thermal stress, with minimal degradation observed. This suggests that the triazine ring itself is thermally robust.

  • Photostability: While both compounds showed susceptibility to photolytic degradation, the test compound was considerably more stable than Atrazine. Photodegradation of triazines can involve N-dealkylation and hydroxylation.[20][22][23] The bulky 2-fluoropropan-2-yl group may provide some steric protection to the triazine core, reducing its susceptibility to photodegradation.

4.2. Proposed Degradation Pathway for Atrazine

Based on the experimental results and literature, the degradation of Atrazine under the applied stress conditions follows established pathways.

Atrazine Degradation Pathway Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis (Acid/Base) Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine Oxidation/Photolysis (N-de-ethylation) Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine Oxidation/Photolysis (N-de-isopropylation)

Caption: Major degradation pathways for Atrazine.

For this compound, the primary degradation observed under photolytic and oxidative stress likely involves modifications to the amino groups, though at a significantly lower rate than for Atrazine. The core structure with the 2-fluoropropan-2-yl group remained largely intact.

Conclusion

This comparative stability study demonstrates that this compound possesses a superior intrinsic stability profile compared to the reference standard, Atrazine. Its enhanced resistance to hydrolytic, oxidative, and photolytic degradation can be attributed to its unique substitution pattern, specifically the presence of the chemically robust 2-fluoropropan-2-yl group and the absence of a labile chlorine atom.

These findings are highly encouraging for the further development of this compound as a potential drug candidate. Its inherent stability suggests a lower propensity for degradation during manufacturing, storage, and in vivo, which can translate to a better safety and efficacy profile. Further studies should focus on identifying the minor degradation products of the test compound to fully characterize its stability and potential metabolic fate.

References

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX. Slideshare. [Link]

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach | Water Science & Technology. IWA Publishing. [Link]

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. csbsju.edu. [Link]

  • Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. scirp.org. [Link]

  • Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. pubs.acs.org. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. [Link]

  • Atrazine Fact Sheet. National Pesticide Information Center - Oregon State University. [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. [Link]

  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC. [Link]

  • DEGRADATION OF ATRAZINE AND RELATED S-TRIAZINES. crcpress.com. [Link]

  • Review of Atrazine - Environmental Assessment. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]

  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. [Link]

  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. [Link]

  • Environmental Chemistry Method for Triazines & Metolachlor. EPA. [Link]

  • Chemical and physical properties of atrazine. ResearchGate. [Link]

  • Atrazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. NCBI. [Link]

  • Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. PMC. [Link]

  • Atrazine | C8H14ClN5 | CID 2256. PubChem - NIH. [Link]

  • Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. researchgate.net. [Link]

  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. usgs.gov. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. pubmed.ncbi.nlm.nih.gov. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PMC. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. ijpras.com. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. [Link]

  • Document: Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (CHEMBL11552...). ChEMBL - EMBL-EBI. [Link]

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Safety Operating Guide

Operational Disposal Guide: 6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

6-(2-Fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine is a fluorinated heterocyclic amine, structurally related to triazine herbicides (e.g., Triaziflam).[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the fluorine atom and the high thermal stability of the triazine ring.

Core Directive:

  • NEVER dispose of this compound down the drain. It is classified as Aquatic Chronic 2 (H411) and is persistent in water systems.

  • SEGREGATE as "Halogenated Organic Solid" or "Halogenated Solvent Waste" (if in solution).

  • DESTRUCTION: The only validated destruction method is High-Temperature Incineration (>1100°C) with flue gas scrubbing to neutralize Hydrogen Fluoride (HF).

Hazard Identification & Technical Justification

To handle this chemical safely, you must understand the causality of its hazards. It is not merely "toxic"; it is a precursor to corrosive gases upon decomposition.

Hazard CategoryGHS ClassificationMechanistic Insight
Chemical Structure Fluorinated Triazine The triazine ring is thermodynamically stable (decomposition >250°C). Standard low-temp incineration may fail to mineralize the ring, leading to release of toxic heterocyclic residues.
Thermal Decomposition HF Precursor Upon combustion, the aliphatic fluorine (-C(CH₃)₂F) is liberated as Hydrogen Fluoride (HF) , a highly corrosive gas that damages incinerator linings and poses severe inhalation risks.
Environmental Aquatic Chronic 2 Triazines inhibit photosynthesis and persist in groundwater. Release into sewage systems bypasses standard treatment, leading to downstream ecological damage.
Key Physical Properties for Disposal
  • State: White Crystalline Solid

  • Melting Point: >200°C (High thermal stability)[2]

  • Solubility: Low in water; soluble in polar organic solvents (DMSO, Methanol).

Laboratory-Scale Disposal Protocol

This protocol is designed for research environments (mg to kg scale). It employs a "Zero-Effluent" strategy.[3]

Step 1: Waste Segregation & Packaging

The presence of Fluorine (F) dictates the waste stream. You cannot mix this with non-halogenated organics (e.g., Acetone, Ethanol waste) because the disposal facility uses different incinerators for halogens.

  • Solid Waste:

    • Collect pure substance, contaminated paper, and weighing boats in a Wide-Mouth HDPE Jar .

    • Label clearly: "Hazardous Waste - Toxic Solid - Halogenated - this compound".

    • Do not use metal containers (potential corrosion from trace HF if hydrolysis occurs).

  • Liquid Waste (Mother Liquors):

    • If dissolved in DMSO/Methanol, pour into the Halogenated Solvent Waste carboy.

    • Ensure the carboy is rated for fluorinated compounds (HDPE or Fluorinated HDPE preferred).

    • pH Check: If the solution is acidic, neutralize to pH 6-8 with Sodium Bicarbonate before storage to prevent off-gassing.

Step 2: Decontamination of Glassware

Triazines adhere to glass. Simple water rinsing is insufficient.

  • Solvent Rinse: Rinse glassware with Methanol or Acetone first. Collect this rinse as Halogenated Waste .

  • Base Wash: Soak in an alkaline bath (e.g., 1M NaOH) for 12 hours to promote hydrolysis of the fluorinated side-chain (though the ring remains stable).

  • Final Wash: Wash with soap and water.[4][5]

Step 3: Final Disposal (Facility Level)

Transfer the segregated waste to your EHS (Environmental Health & Safety) department. Specify the following incineration parameters on the manifest:

  • Waste Code: D001 (Ignitable, if in solvent), or State-Specific Hazardous Waste.

  • Incineration Requirement: Rotary Kiln Incinerator operating at >1100°C with Caustic Scrubber (NaOH spray) to capture HF gas.

Operational Decision Workflows

Diagram 1: Disposal Decision Tree

This logic gate ensures no fluorinated material enters the wrong waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Reaction mixture, wash) StateCheck->Liquid ContainerSolid Container: Wide-mouth HDPE Solid->ContainerSolid ContainerLiq Container: Halogenated Waste Carboy Liquid->ContainerLiq LabelSolid Label: 'Toxic Solid - Halogenated' ContainerSolid->LabelSolid LabelLiq Label: 'Halogenated Solvents' ContainerLiq->LabelLiq Incineration DESTINATION: High-Temp Incineration (>1100°C) with HF Scrubbing LabelSolid->Incineration LabelLiq->Incineration

Figure 1: Decision tree for segregating fluorinated triazine waste streams.

Spill Response Procedure

In the event of a spill, speed is critical to prevent dust dispersion and environmental release.

Diagram 2: Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess: Isolate Area & PPE (Nitrile Gloves, N95/P100 Mask) Spill->Assess Type Spill Type? Assess->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet ActionDry Cover with wet paper towels (Prevent Dust) Scoop into HDPE Jar Dry->ActionDry ActionWet Absorb with Vermiculite/Sand Scoop into HDPE Jar Wet->ActionWet Clean Wash Area: 1. Acetone Wipe 2. Soap & Water ActionDry->Clean ActionWet->Clean Report Report to EHS (Request Hazardous Waste Pickup) Clean->Report

Figure 2: Step-by-step spill response protocol minimizing inhalation risk.

References

  • BLD Pharm. (2025).[3] Safety Data Sheet: this compound (CAS 1862175-63-0).[6] Retrieved from

  • PubChem. (2025).[1] Compound Summary: Triaziflam (Related Structure). National Library of Medicine. Retrieved from

  • Zhao, et al. (2023). Thermal Decomposition and High-Temperature Transformation of Azido-Acetylenic Derivatives of S-Triazine. SSRN. Retrieved from

  • U.S. EPA. (2024). Management of Halogenated Organic Wastes. EPA Hazardous Waste Guidelines. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.